Isoindolin-5-amine
Description
Significance of Isoindolin-5-amine within Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are a cornerstone of organic chemistry, prized for their diverse chemical properties and biological activities. researchgate.netglobalresearchonline.netgoogle.com Within this vast family, the isoindole and its reduced form, isoindoline (B1297411), represent a crucial subclass. beilstein-journals.org this compound, specifically, serves as a key intermediate, providing a reactive amino group on the aromatic portion of the scaffold, which allows for a wide range of chemical modifications.
Fundamental Building Block in Organic and Pharmaceutical Chemistry
This compound is recognized as a fundamental building block in both organic and pharmaceutical chemistry. cymitquimica.comresearchgate.net The term "building block" refers to essential starting materials used to construct complex molecules through various chemical reactions. cymitquimica.com The isoindoline scaffold is considered a "privileged structure" because its derivatives are known to exhibit a wide array of medicinal and biological activities. preprints.org Amines, in general, are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. beilstein-journals.orgpurkh.com The presence of the amine group on the isoindoline core provides a nucleophilic site for further functionalization, enabling chemists to create libraries of novel compounds for drug discovery and materials science research. beilstein-journals.org The isoindolinone scaffold, closely related to isoindoline, is present in many natural products and pharmaceutical agents, highlighting the structural importance of this heterocyclic system. researchgate.net
Role in Natural Products and Synthetic Derivatives
The isoindole skeleton is a recurring motif in a variety of natural products, many of which exhibit significant biological activity. nih.govbeilstein-journals.org Examples include the indolocarbazole alkaloid staurosporine, isolated from Streptomyces staurosporeus, and various cytochalasan alkaloids, which are macrocyclic polyketides. preprints.orgbeilstein-journals.org Although unsubstituted isoindoline is rare in nature, its substituted derivatives are found in numerous natural and pharmaceutical compounds. preprints.org
The synthesis of these natural products or their analogs often relies on building blocks that contain the core isoindole or isoindoline structure. This compound provides a strategic starting point for creating synthetic derivatives that can mimic or improve upon the properties of these natural compounds. For instance, modifications of the core structure of natural products have led to the development of important drugs. nih.gov The ability to introduce various substituents via the amine group of this compound is crucial for structure-activity relationship (SAR) studies, which are essential for optimizing the therapeutic potential of new drug candidates. researchgate.net
Historical Context of Isoindole Derivatives in Research
The study of isoindole and its derivatives has a history stretching back over a century. beilstein-journals.org These compounds have consistently intrigued chemists due to their unique reactivity and the diverse applications of their derivatives. univ.kiev.uaresearchgate.net
Early Research on Isoindole Core Structures
Early investigations into isoindoles focused on understanding their electronic structure and reactivity. univ.kiev.ua Unlike its more stable isomer, indole (B1671886), the isoindole core is a highly reactive 10π-electron aromatic heterocycle. beilstein-journals.orgresearchgate.net This reactivity makes the parent isoindole unstable and challenging to isolate, but also makes it a valuable intermediate for accessing a wide range of derivatives. researchgate.netthieme-connect.com Pioneering research extensively studied the [4+2]-cycloaddition (Diels-Alder) reaction, which is one of the most characteristic reactions of isoindoles. univ.kiev.uaresearchgate.net These early studies helped to establish the fundamental chemical properties of the isoindole system and laid the groundwork for its practical application. univ.kiev.ua
Evolution of Synthetic Methodologies and Applications
The methods for synthesizing isoindole derivatives have evolved significantly over time. Initially, traditional techniques such as the flash vacuum pyrolysis of N-substituted isoindolines at high temperatures were employed. wisdomlib.org Over the past few decades, research groups have methodically studied reactions like the [4+2]-cycloaddition, leading to the discovery of new rearrangements and synthetic routes. univ.kiev.ua
More recently, novel and more efficient synthetic methods have been developed. These include rhodium-catalyzed intermolecular condensation reactions, which produce isoindole derivatives in high yields, and programmable, enantioselective one-pot syntheses of isoindolines. nih.govbeilstein-journals.orgwisdomlib.org Palladium-catalyzed multicomponent processes have also emerged as a powerful strategy for constructing isoindolin-1-one (B1195906) derivatives. beilstein-journals.org This evolution in synthetic methodology has expanded the accessibility and diversity of isoindole-based compounds, fueling their exploration in medicinal chemistry, materials science, and solar energy applications. researchgate.netthieme-connect.comwisdomlib.org The development of drugs like thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide, which contain a modified isoindole core, highlights the translation of this fundamental research into significant pharmaceutical applications. mdpi.comnih.gov
Chemical Data and Structures
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 45766-35-6 |
| Chemical Formula | C₈H₁₀N₂ |
| Molecular Weight | 134.18 g/mol |
| Appearance | Varies (often a solid) |
| Common Use | Research chemical, Building block for synthesis |
Table 2: Examples of Marketed Drugs and Natural Products with an Isoindoline-Related Core
| Compound Name | Type | Core Structure | Significance/Use |
|---|---|---|---|
| Thalidomide | Synthetic Drug | Isoindoline-1,3-dione (Phthalimide) | Used for treating multiple myeloma and leprosy. mdpi.comwisdomlib.org |
| Lenalidomide | Synthetic Drug | Isoindolin-1-one | An analog of thalidomide used for multiple myeloma. mdpi.compreprints.orgnih.gov |
| Pomalidomide | Synthetic Drug | Isoindoline-1,3-dione (Phthalimide) | A thalidomide analog with an amino group on the aromatic ring. mdpi.comnih.gov |
| Apremilast | Synthetic Drug | Isoindoline-1,3-dione (Phthalimide) | A phosphodiesterase 4 (PDE4) inhibitor for psoriasis. nih.govwisdomlib.org |
| Chlorthalidone | Synthetic Drug | Isoindolin-1-one | A diuretic used to manage hypertension. wisdomlib.org |
| Staurosporine | Natural Product | Indolocarbazole (contains isoindolin-1-one) | Isolated from Streptomyces staurosporeus; protein kinase inhibitor. preprints.orgbeilstein-journals.org |
| Mazindol | Synthetic Drug | Fused Isoindoline | Used for the short-term treatment of obesity. mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIFSHPDDSIFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564155 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45766-35-6 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-isoindol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Strategies for Isoindolin 5 Amine
Established Synthetic Pathways for Isoindolin-5-amine and its Derivatives.researchgate.netchinesechemsoc.org
The synthesis of the isoindoline (B1297411) scaffold, the core of this compound, is a subject of significant interest in organic and medicinal chemistry. acs.org The methodologies for preparing these compounds are diverse, ranging from traditional multi-step sequences to modern metal-catalyzed and electrochemical processes. These established pathways provide access to a wide array of isoindoline and isoindolinone derivatives, which serve as crucial intermediates in the development of complex molecules. rsc.orgthieme-connect.com The choice of synthetic route often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. unibo.it
Conventional Synthetic Approaches
Conventional methods for synthesizing the isoindoline ring system have been well-established for decades. These approaches typically rely on fundamental organic reactions, including multi-step sequences starting from readily available aromatic precursors and the strategic use of nucleophilic addition reactions to construct the heterocyclic core.
Multi-step synthesis is a cornerstone for the creation of specifically functionalized isoindolines like this compound. These sequences often begin with simple, commercially available precursors such as phthalic anhydride (B1165640) or phthalonitrile (B49051). vulcanchem.comgoogle.com A common and effective strategy involves the introduction of a nitro group onto the aromatic ring, followed by its reduction to the corresponding amine. google.com
For instance, a primary route to a precursor of this compound starts with the nitration of phthalic anhydride to introduce a nitro group at the desired position. This nitro-substituted intermediate is then subjected to catalytic hydrogenation, typically using hydrogen gas with a palladium-on-carbon (H₂/Pd-C) catalyst, to convert the nitro group into an amine. vulcanchem.com This amino-substituted phthalimide (B116566) can then be further modified or reduced to the target isoindoline. Another approach involves the cyclization of α,α'-dihalo-xylenes with an appropriate amine source. google.com The synthesis of N-protected derivatives, such as tert-Butyl 5-aminoisoindoline-2-carboxylate, also relies on multi-step processes. smolecule.com
Table 1: Example of a Multi-step Synthetic Sequence
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Reference |
| 1 | Phthalic Anhydride | Mixed Acid (HNO₃/H₂SO₄) | 4-Nitroisoindoline-1,3-dione | vulcanchem.com |
| 2 | 4-Nitroisoindoline-1,3-dione | H₂ / Pd-C | 5-Aminoisoindoline-1,3-dione | vulcanchem.com |
| 3 | 5-Aminoisoindoline-1,3-dione | Zn / Acetic Acid | 5-Amino-2,3-dihydroisoindol-1-one | |
| 4 | 5-Amino-2,3-dihydroisoindol-1-one | LiAlH₄ or BH₃ | This compound |
Nucleophilic additions are fundamental to the construction of the isoindoline and isoindolinone frameworks. These reactions typically involve the addition of a nucleophile to an electrophilic carbon, often within an imine or a carbonyl group, to initiate ring formation or functionalization. rsc.org
A notable strategy involves the tandem reaction of a diastereoselective addition of a nucleophile to an N-sulfinylimine followed by an intramolecular aza-Michael reaction. acs.org This approach has been successfully used to synthesize chiral fluorinated isoindoline derivatives. chinesechemsoc.orgacs.org The initial nucleophilic attack on the imine carbon sets the stereochemistry, and the subsequent intramolecular cyclization builds the heterocyclic ring. Similarly, the addition of organometallic reagents (like Grignard or organolithium reagents) to isoindoline-1,3-diones can produce 3-substituted hydroxylactams, which can be subsequently reduced to the corresponding substituted isoindolines. acs.org
Table 2: Nucleophilic Addition Strategies for Isoindoline Synthesis
| Substrate Type | Nucleophile | Key Transformation | Product Class | Reference |
| N-(tert-butanesulfinyl)imine | Fluorinated Nucleophiles (e.g., CF₃TMS) | Tandem Nucleophilic Addition / aza-Michael Reaction | Fluorinated 1,3-disubstituted Isoindolines | acs.org |
| Isoindoline-1,3-dione | Organometallic Reagents (e.g., R-MgBr) | Nucleophilic addition to carbonyl | 3-Hydroxy-3-substituted Isoindolinones | acs.orgrsc.org |
| 2-Formylbenzoic Acid Derivatives | Chiral Amines | Lactamization | Chiral 3-substituted Isoindolinones | acs.org |
Multi-step Reaction Sequences
Reductive Processes in Isoindolinone Synthesis.acs.orgrsc.org
Reductive methods are pivotal in the synthesis of isoindolinones, which are direct precursors to isoindolines via reduction of the amide carbonyl. These processes often offer high efficiency and functional group tolerance, making them attractive for modern synthetic chemistry.
Recent advancements have highlighted electrochemical methods as a practical and green alternative for the reduction of cyclic imides like phthalimide and its derivatives. organic-chemistry.org Using a simple undivided cell equipped with carbon electrodes, cyclic imides can be selectively reduced at room temperature to either hydroxylactams or lactams (isoindolinones). organic-chemistry.orgorganic-chemistry.org
This process is highly controllable; the outcome can be tuned by adjusting the electric current and the reaction time. organic-chemistry.org The methodology demonstrates a broad substrate scope and tolerates a variety of functional groups that might be sensitive to conventional chemical reducing agents. organic-chemistry.org This electroreductive approach avoids the use of harsh chemical reagents, aligning with the principles of sustainable chemistry. organic-chemistry.orgresearchgate.net
A highly efficient, one-pot synthesis of N-substituted isoindolinones can be achieved through the reductive C-N coupling and subsequent intramolecular amidation of 2-carboxybenzaldehyde (B143210) with various primary amines. organic-chemistry.orgnih.gov This process is often catalyzed by transition metals. For example, using ultrathin platinum (Pt) nanowires as a catalyst under a hydrogen atmosphere (1 bar) provides excellent yields of the desired isoindolinones. organic-chemistry.orgorganic-chemistry.orgnih.gov
The reaction proceeds via the initial formation of an imine from the condensation of 2-carboxybenzaldehyde and an amine, which is then reduced in situ. The resulting amine intermediate undergoes a rapid intramolecular amidation (lactamization) to form the stable isoindolinone ring. sigmaaldrich.comrsc.org This method is notable for its operational simplicity and high atom economy. researchgate.net
Table 3: Reductive C-N Coupling for N-Substituted Isoindolinone Synthesis
| Starting Aldehyde | Amine | Catalyst System | Conditions | Product | Reference |
| 2-Carboxybenzaldehyde | Benzylamine (B48309) | Ultrathin Pt Nanowires | 1 bar H₂, Room Temp. | N-Benzylisoindolinone | organic-chemistry.orgorganic-chemistry.org |
| 2-Carboxybenzaldehyde | Aniline (B41778) | Ultrathin Pt Nanowires | 1 bar H₂, Room Temp. | N-Phenylisoindolinone | nih.gov |
| Methyl 2-formylbenzoate | Various primary amines | NaBH₃CN | Room Temp. to Reflux | N-Substituted Isoindolinones | sioc-journal.cn |
Electrochemical Reduction of Cyclic Imides
Catalytic Approaches in this compound Synthesis
Catalytic methods have become indispensable in modern organic synthesis, providing powerful tools for the construction of complex molecules like isoindolines. These approaches often feature high efficiency, selectivity, and functional group tolerance, making them superior to classical synthetic routes. The following sections detail specific catalytic strategies centered on palladium, copper, and N-heterocyclic carbenes for the synthesis of the isoindolinone scaffold, the oxidized form of the isoindoline ring present in this compound.
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of contemporary cross-coupling chemistry and C-H functionalization, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high precision. Several palladium-catalyzed methods have been successfully applied to the synthesis of the isoindolinone ring system.
A notable advancement in isoindolinone synthesis is the palladium-catalyzed C-H carbonylation of readily available benzylamines. organic-chemistry.org In this approach, the primary amine (NH2) group of the benzylamine acts as a directing group, facilitating the activation of an ortho C-H bond on the benzene (B151609) ring. organic-chemistry.org This is followed by the insertion of carbon monoxide (CO) and subsequent intramolecular cyclization to form the lactam ring of the isoindolinone.
This methodology can be performed under an atmosphere of CO gas or by using a CO surrogate for gas-free conditions. organic-chemistry.orgresearchgate.net One such convenient CO source is benzene-1,3,5-triyl triformate (TFBen), which decomposes to release carbon monoxide in situ. researchgate.netnih.gov This protocol furnishes a variety of isoindolinone derivatives in moderate to high yields and demonstrates the utility of C-H activation in streamlining synthetic routes to important heterocyclic structures. researchgate.net
Table 1: Palladium-Catalyzed C-H Carbonylation of Benzylamines
| Catalyst/Ligand | CO Source | Solvent | Temperature (°C) | Yield (%) | Ref |
| Pd(OAc)₂ / PPh₃ | TFBen | Toluene | 110 | up to 95% | researchgate.netnih.gov |
| Pd(OAc)₂ | CO (1 atm) | Toluene | 120 | Good yields | organic-chemistry.org |
This table summarizes representative conditions for the synthesis of isoindolinone scaffolds via palladium-catalyzed C-H carbonylation of benzylamines.
Another powerful palladium-catalyzed strategy involves the intramolecular cyclization of appropriately substituted 2-iodobenzamides. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This method relies on the formation of a new carbon-carbon or carbon-heteroatom bond to close the five-membered ring.
An efficient variation of this approach uses 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom. organic-chemistry.orgthieme-connect.comorganic-chemistry.org Under palladium catalysis, an intramolecular Heck-type reaction or related cyclization occurs, followed by further transformation, to yield 3-acyl isoindolin-1-ones and 3-hydroxy-3-acylisoindolin-1-ones. thieme-connect.comorganic-chemistry.org The reaction proceeds under mild conditions and provides access to functionally complex isoindolinone cores. thieme-connect.com The starting 2-iodobenzamides can be prepared from 2-iodobenzoic acids. buet.ac.bd
Table 2: Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides
| Catalyst System | Base | Solvent | Temperature (°C) | Product Type | Ref |
| Pd₂(dba)₃·CHCl₃ / Xantphos | Et₃N | i-PrOH | 70 | 3-Acyl isoindolin-1-ones | thieme-connect.comorganic-chemistry.org |
| Pd₂(dba)₃·CHCl₃ / Xantphos | Et₃N | i-PrOH / O₂ | 70 | 3-Hydroxy-3-acylisoindolin-1-ones | thieme-connect.comorganic-chemistry.org |
This table highlights the conditions for synthesizing functionalized isoindolin-1-ones from 2-iodobenzamides.
Multi-component reactions that form several bonds in a single operation are highly valued for their efficiency. The synthesis of isoindolinones can be achieved through a palladium-catalyzed sequential reaction involving a Sonogashira coupling, carbonylation, and hydroamination. researchgate.net
This one-pot process can start from dihalides, terminal alkynes, and primary amines. researchgate.net The sequence typically involves an initial Sonogashira coupling between the dihalide and the alkyne, followed by palladium-catalyzed carbonylation and subsequent intramolecular hydroamination (cyclization) to build the isoindolinone ring. researchgate.netacs.org This strategy allows for the rapid assembly of substituted 3-methyleneisoindolin-1-ones from simple precursors. researchgate.net The reactions can be conducted under mild conditions and tolerate a wide array of functionalized substrates. researchgate.netnih.gov
Table 3: Sequential Palladium-Catalyzed Reactions for Isoindolinone Synthesis
| Reaction Sequence | Key Reactants | Catalyst | Key Features | Ref |
| Sonogashira/Carbonylation/Hydroamination | Dihalides, Alkynes, Amines | Pd-based | One-pot synthesis of 3-methyleneisoindolin-1-ones | researchgate.net |
| Sonogashira/Cyclocarbonylation | 2-Ethynylbenzamides, Iodoarenes | PdCl₂(PPh₃)₂ | Copper-free, high stereoselectivity | acs.orgnih.gov |
This table outlines multi-component strategies for constructing the isoindolinone core.
Intramolecular Cyclization of 2-Iodobenzamides
Copper-Catalyzed sp³ C-H Functionalization
Copper catalysis offers a cost-effective and sustainable alternative to palladium for certain transformations. In the context of isoindolinone synthesis, copper-catalyzed sp³ C-H functionalization has emerged as a powerful tool. organic-chemistry.org This method avoids the need for pre-functionalized starting materials, such as halogenated substrates. organic-chemistry.orgacs.org
The reaction typically involves the intramolecular aminative cyclization of 2-alkyl-N-substituted benzamides. organic-chemistry.orgacs.org A copper catalyst facilitates the activation of a benzylic C-H bond on the alkyl substituent, which then undergoes intramolecular C-N bond formation to yield the isoindolinone product. organic-chemistry.orgacs.org In some variations, molecular oxygen can be used as both the oxidant and an oxygen source, leading to the formation of 3-hydroxyisoindolinones via double C(sp³)–H functionalization of 2-alkylbenzamides. rsc.org This approach is noted for its efficiency and broad functional group tolerance. rsc.org
Table 4: Copper-Catalyzed sp³ C-H Functionalization for Isoindolinone Synthesis
| Substrate Type | Catalyst | Oxidant | Key Transformation | Ref |
| 2-Alkyl-N-arylbenzamides | Cu(OAc)₂ | Di-tert-butyl peroxide | Intramolecular C-N coupling | organic-chemistry.orgacs.org |
| 2-Alkylbenzamides | CuBr | O₂ (air) | Aerobic double C-H functionalization | rsc.org |
This table presents examples of copper-catalyzed synthesis of isoindolinones through sp³ C-H functionalization.
N-Heterocyclic Carbene (NHC)-Catalyzed Syntheses
N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts capable of mediating unique chemical transformations, often involving polarity reversal (umpolung). organic-chemistry.orgnih.gov NHCs have been successfully employed in the synthesis of isoindolinone derivatives. organic-chemistry.org
One such method is the NHC-catalyzed synthesis of N-substituted isoindolinone acetates. organic-chemistry.org This reaction proceeds through a tandem sequence involving an imine umpolung-intramolecular aza-Michael addition. organic-chemistry.org The process is followed by oxidation, which can use molecular oxygen from the air as the sole oxidant. organic-chemistry.org This methodology is characterized by its operational simplicity, atom economy, and mild reaction conditions, making it suitable for large-scale applications. organic-chemistry.org
Table 5: N-Heterocyclic Carbene (NHC)-Catalyzed Isoindolinone Synthesis
| Reaction Type | Catalyst | Oxidant | Key Features | Ref |
| Tandem Imine Umpolung/Aza-Michael Addition | NHC | O₂ (air) | Atom efficient, operational simplicity | organic-chemistry.org |
This table summarizes the key aspects of the NHC-catalyzed route to isoindolinone derivatives.
Catalyst-Free Approaches
The development of synthetic methods that avoid the use of catalysts is a significant goal in green chemistry. These approaches can lead to cleaner reaction profiles, simplified purification processes, and reduced environmental impact.
Three-component reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. Catalyst-free versions of these reactions are particularly attractive.
Researchers have developed a facile and environmentally benign approach for synthesizing novel 3-alkyl-substituted isoindolinones through a three-component reaction of 2-formylbenzoic acids, primary amines, and 2-methylazaarenes in water. thieme-connect.com This method proceeds under catalyst- and additive-free conditions, directly forming multiple C–N and C–C bonds via a tandem Mannich-type reaction and intramolecular cyclization. thieme-connect.com The desired 3-(2-quinolinemethylene)-substituted isoindolinones were obtained in high to excellent yields. thieme-connect.com
Similarly, a range of 3-(1H-indol-3-yl)isoindolin-1-one derivatives have been synthesized using a three-component reaction between a phthalaldehydic acid, a primary amine, and 1H-indole in water without a catalyst. rsc.org This one-pot method is noted for being clean and easy to handle, making it a sustainable process. rsc.org
Another example involves the one-pot, three-component condensation of 2-cyanobenzaldehyde (B126161), an amine, and either 3-methyl-1H-pyrazol-5(4H)-one or 1,3-dimethyl-1H-pyrazol-5(4H)-one. arkat-usa.orgresearchgate.net This reaction, conducted in refluxing ethanol (B145695), produces 4-(2-substituted-3-iminoisoindolin-1-ylidene)-1-substituted-3-methyl-1H-pyrazol-5(4H)-ones in excellent yields (85-95%) with short reaction times. arkat-usa.orgresearchgate.net
The synthesis of isoindolin-1-one-3-phosphonates has also been achieved through a catalyst- and solvent-free one-pot, three-component reaction of 2-formylbenzoic acid, primary amines, and dimethyl phosphite (B83602). researchgate.net This method provides the desired products in excellent yields under mild, ambient temperature conditions. researchgate.net
The following table summarizes the catalyst-free three-component reactions for the synthesis of isoindoline derivatives.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Conditions | Yield |
| 2-Formylbenzoic acids | Primary amines | 2-Methylazaarenes | 3-(2-Quinolinemethylene)-substituted isoindolinones | Water, catalyst-free | High to excellent |
| Phthalaldehydic acid | Primary amines | 1H-Indole | 3-(1H-Indol-3-yl)isoindolin-1-one derivatives | Water, catalyst-free | Not specified |
| 2-Cyanobenzaldehyde | Amines | 3-Methyl-1H-pyrazol-5(4H)-one | 4-(2-substituted-3-iminoisoindolin-1-ylidene)-1-substituted-3-methyl-1H-pyrazol-5(4H)-ones | Ethanol, reflux | 85-95% |
| 2-Formylbenzoic acid | Primary amines | Dimethyl phosphite | Isoindolin-1-one-3-phosphonates | Solvent-free, ambient temperature | Excellent |
Stereoselective Synthesis of this compound Derivatives
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active compounds.
Asymmetric Synthesis Challenges and Developments
The asymmetric synthesis of isoindolinone derivatives, especially those with a substituent at the C3 position, presents significant challenges. researchgate.net The construction of quaternary stereocenters in 3,3-disubstituted isoindolinones is particularly difficult. researchgate.net Despite these hurdles, numerous methods have been developed using chiral metal catalysts, organocatalysts, and chiral phase-transfer catalysts. researchgate.netchim.it
One approach involves the palladium-catalyzed asymmetric intramolecular allylic C–H amination of o-allylbenzylamine, which, when modulated by a chiral phosphoramidite (B1245037) ligand, yields various chiral isoindolines in good yields and with excellent enantioselectivities (up to 98% ee). chinesechemsoc.org However, palladium-catalyzed asymmetric allylic C–H amination with Lewis basic amines faces several challenges, including the potential for the amine to chelate with the palladium catalyst and the difficulty for chiral ligands to induce chirality in the complex coordination environment. chinesechemsoc.org
Another strategy is the palladium/mono-N-protected amino acid (MPAA)-catalyzed enantioselective C–H activation/[4+1] annulation to create chiral isoindoline derivatives. chinesechemsoc.org While this method has been developed, it often results in only moderate enantioselectivity for many substrates. chinesechemsoc.org More recently, a palladium/MPAA catalyzed enantioselective C–H activation/[4+1] annulation of diarylmethyltriflamide and olefins has been reported to construct chiral cis-1,3-disubstituted isoindoline derivatives with excellent regio-, diastereo-, and enantioselectivity. rsc.org
The direct alkylation of carbanions derived from isoindolinones containing a chiral auxiliary on the nitrogen atom is another effective strategy. acs.org Chiral auxiliaries like (R)- or (S)-phenylglycinol and (+)- or (−)-trans-2-(α-cumyl)cyclohexanol (TCC) have been used, although they can have limitations such as moderate yields, suboptimal stereoselectivity, or high cost. acs.org
Diastereoselective Condensation Reactions
Diastereoselective reactions are crucial for creating specific stereoisomers when multiple chiral centers are present.
A notable example is the synthesis of highly functionalized 1,3-disubstituted isoindolines from enantiomerically enriched cyclic 4-aryl-sulfamidate-5-carboxylates. acs.org This process involves a sulfamidate-directed, Rh(III)-catalyzed tandem ortho C–H olefination followed by cyclization via an aza-Michael addition. acs.org This reaction exclusively generates trans-1,3-disubstituted isoindolines, with the stereochemical integrity of the starting material being fully retained in the product. acs.org
Another method involves a sequential Ugi three-component reaction (3CR) followed by an intramolecular aza-Michael addition. researchgate.net The Ugi reaction of aldehydes, amines, and isocyanates in the presence of a catalytic amount of H3PO4 produces intermediates that are then transformed into isoindolines with good 1,3-trans diastereoselectivity in the presence of K2CO3. researchgate.net
A base-dependent stereodivergent intramolecular aza-Michael reaction has also been developed. uniovi.es The nucleophilic addition/intramolecular aza-Michael reaction (IMAMR) process on Ellman's tert-butylsulfinyl imines bearing a Michael acceptor in the ortho position yields 1,3-disubstituted isoindolines. uniovi.es Significantly, the choice of base for the aza-Michael step allows for the selective formation of either the cis or the trans diastereoisomer. uniovi.es
The table below outlines key diastereoselective condensation reactions for isoindoline synthesis.
| Starting Material(s) | Reaction Type | Product | Diastereoselectivity |
| Enantiomerically enriched cyclic 4-aryl-sulfamidate-5-carboxylates | Rh(III)-catalyzed tandem oxidative olefination-cyclization | trans-1,3-Disubstituted isoindolines | Exclusive trans formation |
| Aldehydes, amines, isocyanates | Sequential Ugi-3CR and aza-Michael addition | 1,3-Disubstituted isoindolines | Good 1,3-trans diastereoselectivity |
| Ellman's tert-butylsulfinyl imines with a Michael acceptor | Nucleophilic addition/intramolecular aza-Michael reaction | cis- or trans-1,3-Disubstituted isoindolines | Base-dependent stereodivergence |
Modern Techniques in this compound Synthesis
The adoption of modern technologies has revolutionized synthetic chemistry, offering faster, more efficient, and often greener routes to target molecules.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. bohrium.com These benefits include dramatically reduced reaction times, higher yields, milder reaction conditions, and increased product purity. bohrium.comijpsjournal.com Microwave irradiation is now widely used for the synthesis of nitrogen-containing heterocycles, including isoindoline derivatives. bohrium.comeurekalert.org
A simple and efficient microwave-assisted method has been developed for the catalyst-free synthesis of isoindolin-1-one-3-phosphonates. mdpi.comnih.gov This involves the three-component condensation of 2-formylbenzoic acid, aliphatic primary amines, and various dialkyl phosphites. mdpi.comnih.gov Both batch and continuous flow microwave reactors have been utilized, allowing for the preparation of these compounds on a "few gram" scale. mdpi.com Comparative thermal experiments have demonstrated the significant rate enhancement provided by microwave irradiation. mdpi.comnih.gov
The application of microwave heating is not limited to catalyst-free systems. It has been successfully applied to both non-catalytic and catalytic processes for the preparation of a diverse range of N-heterocycles. eurekalert.org The ability to rapidly heat the reaction mixture leads to a significant reduction in reaction times and often improves yields. ijpsjournal.comrsc.org For instance, a microwave-assisted method for synthesizing 5-aminopyrazolone yielded the product in just 2 minutes at 130°C, compared to 4 hours using conventional heating. ijpsjournal.com
The following table provides examples of microwave-assisted synthesis of isoindoline-related structures.
| Reaction | Reactants | Conditions | Key Advantages |
| Kabachnik–Fields Condensation | 2-Formylbenzoic acid, aliphatic primary amines, dialkyl phosphites | Microwave irradiation, catalyst-free | High yields, short reaction time, scalable (batch and continuous flow) |
| General N-Heterocycle Synthesis | Various precursors | Microwave irradiation (catalytic or non-catalytic) | Higher yields, faster heating, broader applications |
One-Pot Multicomponent Reactions (MCRs)
One-pot multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering high efficiency and atom economy by combining three or more reactants in a single operation to form a complex product. researchgate.net These reactions are particularly valuable for creating libraries of structurally diverse molecules for drug discovery. wikipedia.org
The Ugi four-component reaction (U-4CR) is a prominent MCR that involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like adduct. researchgate.netwikipedia.org This reaction is exceptionally effective for synthesizing isoindolinone scaffolds, which are structurally related to this compound. The typical starting material for this synthesis is 2-formylbenzoic acid, which serves as both the aldehyde and carboxylic acid component. beilstein-journals.orgd-nb.info
The reaction proceeds through the initial formation of an iminium ion from the condensation of the amine and the aldehyde group of 2-formylbenzoic acid. wikipedia.orgbeilstein-journals.org This is followed by the nucleophilic addition of the isocyanide and subsequent intramolecular attack by the carboxylate anion. A final Mumm rearrangement yields the stable α-acylamino amide product, driving the reaction sequence forward. wikipedia.org This methodology allows for the creation of highly functionalized isoindolinones by varying the amine and isocyanide components. d-nb.info For instance, using diamines can lead to the formation of bis-isoindolinone structures. d-nb.info Research has also demonstrated the synthesis of various isoindolinone derivatives with yields ranging from 32% to 79% using this approach. d-nb.info
Recent advancements have expanded the Ugi reaction's utility, including its application in synthesizing five-, six-, and seven-membered lactams from DNA-tagged amines, highlighting its versatility in creating diverse molecular architectures for DNA-encoded libraries (DEL). acs.org
Table 1: Examples of Ugi-Type Reactions for Isoindolinone Synthesis
| Amine Component | Isocyanide Component | Bifunctional Component | Product Type | Reference |
| Primary Amines | Various Isocyanides | 2-Formylbenzoic Acid | Highly Functionalized Isoindolinones | beilstein-journals.org, d-nb.info |
| Diamines | Various Isocyanides | 2-Formylbenzoic Acid (2 equiv.) | Bis-isoindolinone Derivatives | d-nb.info |
| Propargylamine (B41283) | Various Isocyanides | 2-Formylbenzoic Acid | Isoindolinones for further cyclization | d-nb.info |
| DNA-tagged Amines | Various Isocyanides | Bifunctional Aldehyde-Acids | DNA-Encoded Lactam Scaffolds | acs.org |
A novel and efficient one-pot method for synthesizing isoindoline derivatives involves the cascade three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene (B1212753) compound, such as 3-methyl-1H-pyrazol-5(4H)-one. arkat-usa.orgresearchgate.net This catalyst-free procedure provides excellent yields (85-95%) under reflux in ethanol and demonstrates a wide substrate scope. arkat-usa.orgresearchgate.net
The proposed mechanism for this transformation involves an initial Knoevenagel condensation between 2-cyanobenzaldehyde and the active methylene compound. arkat-usa.org The resulting adduct then undergoes a 1,4-Michael addition with the amine component. The final step is an intramolecular cyclization of the intermediate, followed by a dehydrogenation reaction, to yield the target isoindolin-1-imine derivative. arkat-usa.org This method represents a significant contribution to isoindoline synthesis due to its operational simplicity, high yields, and fast reaction times. arkat-usa.org
Table 2: Cascade Three-Component Synthesis of Isoindolin-1-imine Derivatives
| Component 1 | Component 2 | Component 3 | Conditions | Yield | Reference |
| 2-Cyanobenzaldehyde | Various Amines | 3-Methyl-1H-pyrazol-5(4H)-one | Ethanol, Reflux | 85-95% | arkat-usa.org, researchgate.net |
| 2-Cyanobenzaldehyde | Various Amines | 1,3-Dimethyl-1H-pyrazol-5(4H)-one | Ethanol, Reflux | 85-95% | arkat-usa.org, researchgate.net |
Ugi-Type Multicomponent Reactions
Lithiation Procedures
Directed ortho-metalation, specifically using lithiation, is a powerful strategy for the regioselective functionalization of aromatic rings and the subsequent construction of heterocyclic systems like isoindolin-1-ones. beilstein-journals.orgresearchgate.net A particularly effective one-pot synthesis involves the lithiation of N'-benzyl-N,N-dimethylurea and its derivatives. beilstein-journals.orgresearchgate.net
This procedure utilizes tert-butyllithium (B1211817) (t-BuLi) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at 0 °C. beilstein-journals.orgresearchgate.net The strong base facilitates a double lithiation, first at the urea (B33335) nitrogen and then at the ortho-position of the benzyl (B1604629) group, directed by the urea moiety. The resulting dilithiated intermediate can then react with a wide range of electrophiles. Subsequent warming or aqueous workup induces cyclization to afford 3-substituted isoindolin-1-ones in high yields. beilstein-journals.orgresearchgate.net This method avoids the need for pre-functionalized starting materials and allows for the direct introduction of various substituents at the 3-position of the isoindolinone core. beilstein-journals.orgresearchgate.net
The versatility of this approach has been demonstrated through reactions with various electrophiles, including alkyl halides, aldehydes, and ketones, consistently providing good to excellent yields of the corresponding isoindolin-1-one (B1195906) products. researchgate.net
Table 3: Synthesis of Substituted Isoindolin-1-ones via Lithiation
| Starting Material Substituent (R) | Electrophile (E) | Product | Yield (%) | Reference |
| H | MeI | 3-Methylisoindolin-1-one | 75 | researchgate.net |
| H | EtI | 3-Ethylisoindolin-1-one | 77 | researchgate.net |
| H | PhCHO | 3-(Hydroxy(phenyl)methyl)isoindolin-1-one | 73 | researchgate.net |
| OMe | MeI | 4-Methoxy-3-methylisoindolin-1-one | 76 | researchgate.net |
| OMe | BuBr | 3-Butyl-4-methoxyisoindolin-1-one | 77 | researchgate.net |
| OMe | PhC(O)Ph | 3-(Hydroxy(diphenyl)methyl)-4-methoxyisoindolin-1-one | 72 | researchgate.net |
| Me | EtI | 3-Ethyl-4-methylisoindolin-1-one | 75 | researchgate.net |
| Me | PhC(O)Ph | 3-(Hydroxy(diphenyl)methyl)-4-methylisoindolin-1-one | 85 | researchgate.net |
| Me | 4-MeOC₆H₄CHO | 3-(Hydroxy(4-methoxyphenyl)methyl)-4-methylisoindolin-1-one | 83 | researchgate.net |
Reactivity and Reaction Mechanisms of Isoindolin 5 Amine
Chemical Reactions and Transformations of Isoindolin-5-amine
The chemical behavior of this compound is characterized by the interplay between its secondary amine within the heterocyclic ring and the primary aromatic amine. This dual functionality allows for selective reactions at either site, depending on the reaction conditions and the nature of the reagents.
While specific intramolecular rearrangement reactions involving the direct transformation of the this compound scaffold are not extensively documented in dedicated studies, rearrangements are a key consideration in the synthesis of substituted isoindoles, which are related structures. For instance, the synthesis of certain benzo[f]isoindole derivatives from the cycloaddition of pyrimido[2,1-a]isoindole with maleimides involves a series of rearrangements to yield the final, stable aromatic product. academie-sciences.fr The stability of the isoindoline (B1297411) ring system is generally robust, though like many heterocyclic compounds, it can be susceptible to ring-opening or rearrangement under harsh conditions or with specific catalytic systems designed to promote such transformations. The chemical stability of related aminopyridines has been shown to be excellent under various storage conditions, suggesting the core amine-substituted aromatic portion of this compound possesses a degree of inherent stability. researchgate.net
The isoindoline nucleus is a well-established participant in cycloaddition reactions, which are powerful methods for constructing polycyclic systems. unipi.it Although direct examples featuring this compound as the diene or dienophile are not prominently reported, the general reactivity of the broader isoindoline class provides significant insight.
Intramolecular Diels-Alder Reactions: A common strategy for synthesizing functionalized isoindolines involves intramolecular Diels-Alder (IMDA) reactions. For example, N-pentadienyl-N-propargyl derivatives can undergo IMDA cycloaddition to form the isoindoline ring. unipi.it
[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked diynes with alkynes or alkenes are a straightforward route to constructing the isoindoline core. rsc.org Rhodium complexes have proven to be particularly efficient catalysts for these transformations. rsc.org
Formal [4+2] Cycloadditions: In a related class of compounds, isoindolinone-derived hydroxylactams can generate N-acylenamides in situ, which then undergo intramolecular formal [4+2] cycloaddition reactions with tethered enone or enal moieties to produce spiro isoindolinone derivatives. acs.org
These examples highlight the utility of cycloaddition reactions in building the isoindoline framework, a strategy that could be adapted for syntheses starting from or leading to this compound derivatives. A review of cycloaddition reactions for synthesizing isoindoline derivatives between 2010 and 2017 covers various approaches, including [3+2] and [2+2+2] cycloadditions. osi.lv
The primary amine group at the 5-position and the secondary amine within the isoindoline ring are both nucleophilic, making the molecule reactive towards a variety of electrophiles. This is the most widely exploited mode of reactivity for this compound, primarily in acylation and alkylation reactions to build more complex molecules.
In the synthesis of novel histone deacetylase 8 (HDAC8) inhibitors, this compound is used as a scaffold. ucl.ac.uk It is coupled with other molecular fragments through amide bond formation, a classic example of nucleophilic acyl substitution. Similarly, in the development of fungal-selective Hsp90 inhibitors, the isoindoline amide is a conserved feature. nih.gov The synthesis involves HATU-mediated amidation, where the amine group of an isoindoline derivative acts as the nucleophile. nih.govsci-hub.se
A summary of representative nucleophilic reactions is presented in the table below.
| Reaction Type | Electrophile | Product Type | Application |
| Amide Coupling | Carboxylic Acid (activated) | N-Acylthis compound | Synthesis of HDAC8 inhibitors ucl.ac.uk |
| Amidation | Carboxylic Acid (activated with HATU) | Resorcylate Amides | Synthesis of Hsp90 inhibitors nih.govsci-hub.se |
| Reductive Amination | Aldehydes/Ketones (with reducing agent) | N-Alkylthis compound | General synthetic transformations |
| Urea (B33335)/Thiourea (B124793) Formation | Isocyanates/Isothiocyanates | Substituted Ureas/Thioureas | Spin-labeling of RNA opinvisindi.is |
Cycloaddition Reactions, including Diels-Alder
Mechanistic Studies of Reactions Involving this compound
Detailed mechanistic studies focused specifically on this compound are limited. However, the mechanisms of the general reaction classes it participates in are well-understood, and insights can be drawn from studies on related isoindoline and aniline (B41778) derivatives.
The dual nucleophilicity of this compound presents an interesting case for kinetic versus thermodynamic control. The secondary amine within the isoindoline ring is generally more nucleophilic than the aromatic primary amine due to the electron-withdrawing nature of the benzene (B151609) ring. Therefore, under kinetically controlled conditions (e.g., low temperature, short reaction times), reactions with electrophiles might preferentially occur at the ring nitrogen. However, the resulting product may be less stable than the product formed by reaction at the exocyclic amine.
In cycloaddition reactions, such as the Diels-Alder reaction, the formation of endo and exo products is a classic example of kinetic and thermodynamic control. While specific data for this compound is not available, studies on related systems show that the endo adduct, favored by secondary orbital interactions, is often the kinetic product, while the less sterically hindered exo adduct is the thermodynamic product. academie-sciences.fr The stability of compounds in aqueous solutions at different pH values is crucial for potential drug candidates and is often evaluated in early-stage discovery. enamine.net
The reactions of this compound proceed through various well-established intermediates.
Amide Bond Formation: In amide coupling reactions, such as those using HATU or EDC, the carboxylic acid is first activated to form a highly reactive O-acylisourea intermediate (with EDC) or an activated ester (with HATU). ucl.ac.uk The amine group of this compound then attacks this electrophilic intermediate in a nucleophilic acyl substitution reaction, proceeding through a tetrahedral intermediate before collapsing to form the final amide product and releasing the coupling agent byproduct.
Cycloaddition Reactions: The mechanism of the Diels-Alder reaction is a concerted pericyclic process that proceeds through a cyclic transition state. In formal [4+2] cycloadditions for the synthesis of spiro isoindolinones, it is proposed that an N-acyliminium ion is first generated in situ from a hydroxylactam. This is then converted to a more nucleophilic N-acylenamide intermediate, which subsequently undergoes a Michael addition followed by a Mannich reaction, rather than a direct concerted cycloaddition. acs.org
Palladium-Catalyzed Coupling: In the synthesis of Hsp90 inhibitors, a palladium-catalyzed Buchwald-Hartwig amination is used to couple an amine to an aryl bromide. nih.govsci-hub.se The mechanism involves a catalytic cycle with key intermediates such as the oxidative addition complex, the palladium-amido complex, and the final product after reductive elimination.
Role of Intermediates in Reaction Pathways
Carbinolamine Formation in Schiff Base Synthesis
The synthesis of Schiff bases from this compound and carbonyl compounds proceeds through a critical intermediate known as a carbinolamine. acs.orgrsc.org This process begins with the nucleophilic attack of the primary amine group of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. whiterose.ac.uk This initial addition step results in the formation of a tetrahedral, unstable intermediate called a carbinolamine, which contains both a hydroxyl group and an amino group attached to the same carbon atom. whiterose.ac.uk
Iminium Ion Intermediates
Iminium ions are key reactive intermediates that can be formed from the Schiff bases derived from this compound. An iminium ion is characterized by a positively charged, double-bonded nitrogen atom (C=N+R₂). These intermediates are significantly more electrophilic than the corresponding imines. nih.gov
The formation of an iminium ion can occur through the protonation of the imine nitrogen. nih.gov This process enhances the susceptibility of the imine carbon to nucleophilic attack. Iminium ions are involved in a variety of synthetic transformations, including cascade reactions for the synthesis of complex nitrogen-containing heterocycles. researchgate.net The high reactivity of iminium ions allows for their participation in C-C bond-forming reactions, such as additions of nucleophiles or radical species. wpmucdn.comorganic-chemistry.org For instance, photoredox catalysis can facilitate the generation of radicals that add to iminium ions, leading to the formation of α-substituted amines. wpmucdn.com
Deaminative Functionalization Processes
Deaminative functionalization represents a powerful strategy for the diversification of molecules by replacing an amino group with other functional groups. rsc.orgnih.gov This process typically involves the in-situ conversion of the primary amino group of this compound into a more reactive species that can be readily displaced.
One common approach involves the transformation of the amine into a diazonium salt, which is a highly reactive intermediate. whiterose.ac.uk Another modern and effective method is the formation of Katritzky-type pyridinium (B92312) salts. nih.govresearchgate.net These pyridinium salts can serve as precursors to alkyl radicals under photoredox or transition-metal-catalyzed conditions, enabling a wide range of C-C and C-X bond-forming reactions. nih.gov
Recent advancements have also focused on direct deaminative functionalization through the formation of anomeric amide reagents, which can generate carbon-centered radicals. rsc.orgacs.org These radical-based approaches offer a complementary strategy to traditional ionic pathways and have expanded the scope of deaminative transformations. acs.org These methods allow for the conversion of primary amines into a variety of functional groups, including halides, thioethers, phosphates, and alcohols. whiterose.ac.ukrsc.org Although specific examples for this compound are not prevalent in the literature, the general principles of deaminative functionalization of aromatic amines are applicable.
Reaction with Specific Reagents
The reactivity of this compound with various reagents highlights its utility in the synthesis of a diverse range of chemical structures.
Reaction with Maleimides
The reaction of isoindole derivatives, which are structurally related to this compound, with maleimides is complex and does not typically follow a simple Michael addition pathway. rsc.orgresearchgate.net Instead, these reactions often proceed through more intricate rearrangement mechanisms. rsc.orgresearchgate.net The reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide, for example, can follow different pathways depending on whether the reaction is under kinetic or thermodynamic control, leading to different rearranged products. rsc.org
Under certain conditions, the reaction can be initiated by a Michael addition, followed by a Diels-Alder cycloaddition and subsequent skeletal rearrangement of the intermediate. The specific products formed and their yields are highly dependent on the reaction conditions, including the solvent and temperature.
| Reactant | Reagent | Conditions | Product Type | Yield | Reference |
| 5-amino-11H-isoindolo[2,1-a]quinazoline hydrobromide | N-phenylmaleimide | Methanol, Triethylamine (B128534), 1 week | Rearranged Adduct 1 | - | |
| 5-amino-11H-isoindolo[2,1-a]quinazoline hydrobromide | N-phenylmaleimide | Methanol, Triethylamine, 1 week | Rearranged Adduct 2 | 68% | |
| 5-amino-11H-isoindolo[2,1-a]quinazoline hydrobromide | N-phenylmaleimide | Isopropanol, Triethylamine, Reflux 4h | Rearranged Adduct 3 | 72% |
Condensation with Aldehydes and Ketones (Schiff Base Formation)
The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. whiterose.ac.uk This reaction is a cornerstone of its chemistry, providing a gateway to a wide array of derivatives. The reaction proceeds via the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. whiterose.ac.ukresearchgate.net
The formation of Schiff bases is a reversible, acid-catalyzed process. The pH of the reaction medium is a critical parameter; the reaction rate is typically maximal at a weakly acidic pH (around 4-5). At very low pH, the amine is protonated and becomes non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. These reactions are fundamental in the synthesis of various heterocyclic compounds and ligands for metal complexes.
| Amine | Carbonyl Compound | Conditions | Product | Reference |
| Primary Amine | Aldehyde or Ketone | Mildly Acidic (pH 4-5) | Imine (Schiff Base) | researchgate.net |
| 1H-indole-2-carbaldehyde | Amine-substituted compound | Glacial Acetic Acid | Schiff Base | whiterose.ac.uk |
| Phthalaldehydic acid | Primary Amine | Thiamine Hydrochloride (catalyst), Water | 2-substituted-3-(2-oxoalkyl)isoindolin-1-one |
Reaction with Dialkyl Phosphites (Kabachnik-Fields Condensation)
The Kabachnik-Fields reaction is a three-component condensation that allows for the synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite (B83602). acs.org This reaction is highly valuable for creating phosphorus-containing analogues of amino acids. In the context of this compound, it would react with an aldehyde or ketone and a dialkyl phosphite to yield the corresponding α-amino-substituted isoindoline phosphonate (B1237965).
The mechanism of the Kabachnik-Fields reaction can proceed through two main pathways, depending on the nature of the reactants. One pathway involves the initial formation of a Schiff base from the amine and the carbonyl compound, followed by the nucleophilic addition of the dialkyl phosphite to the imine. acs.org Alternatively, the dialkyl phosphite can first add to the carbonyl group to form an α-hydroxyphosphonate, which is then substituted by the amine. A modified version of this reaction using 2-formylbenzoic acid, an amine, and a dialkyl phosphite has been developed for the synthesis of isoindolin-1-one-3-phosphonates.
| Amine | Carbonyl Compound | Phosphorus Reagent | Product Type | Catalyst/Conditions | Reference |
| Amine | Aldehyde/Ketone | Dialkyl Phosphite | α-Aminophosphonate | - | acs.org |
| 2-formylbenzoic acid | - | Diethyl phosphite | Diethyl (2-butyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonate | Butylamine, MW, 60°C | |
| Aniline | 2-formylbenzoic acid | Dimethyl phosphonate | Isoindolin-1-one-3-phosphonate | MW, 90°C |
Reactions with Organoboron Reagents
The reaction of this compound and its derivatives with organoboron reagents is a cornerstone of modern synthetic chemistry, primarily utilized for the formation of carbon-carbon bonds. The most prominent of these transformations is the Suzuki-Miyaura cross-coupling reaction. wikipedia.org This reaction typically involves the coupling of an organohalide or triflate with an organoboron species, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com
For the isoindoline scaffold, this reaction is instrumental in synthesizing 6-aryl-substituted isoindolin-5-amines, starting from a halogenated precursor like 6-bromo-isoindolin-5-amine. The amino group at the C-5 position and the secondary amine within the isoindoline ring are important considerations for the reaction's success.
The general mechanism of the Suzuki reaction proceeds through a catalytic cycle involving three main steps:
Oxidative Addition : The palladium(0) catalyst reacts with the organohalide (e.g., a bromo-isoindoline derivative) to form an organopalladium(II) complex. wikipedia.org
Transmetalation : The organoboron reagent reacts with the palladium(II) complex in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. wikipedia.org
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
A significant challenge in the Suzuki coupling of nitrogen-containing heterocycles like isoindoline is the presence of the N-H group. The acidic proton of the unprotected amine can lead to catalyst inhibition or undesired side reactions. nih.gov However, the development of specialized palladium precatalysts and ligand systems has enabled the efficient coupling of such substrates under relatively mild conditions. nih.gov These advanced catalytic systems often provide excellent yields for the coupling of various aryl and heteroaryl boronic acids with halo-azaindoles and other N-H containing heterocycles, a reactivity that is directly applicable to the this compound framework. nih.gov
Research on related heterocyclic systems provides insight into the typical conditions and outcomes for these coupling reactions. For instance, the coupling of halogenated indoles and azaindoles with a variety of boronic acids has been extensively studied. nih.govnih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reactions on Heterocyclic Scaffolds This table presents data from analogous heterocyclic systems to illustrate the typical scope and efficiency of the Suzuki-Miyaura reaction for functionalizing aromatic rings bearing an amino group or a nitrogen-containing ring structure.
| Entry | Halide Substrate | Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 1 | 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane / H₂O | 92 |
| 2 | 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane / H₂O | 90 |
| 3 | 6-Chloroindole | Phenylboronic acid | P1 / XPhos | K₃PO₄ | Dioxane / H₂O | 97 |
| 4 | 6-Chloroindole | 3-Thienylboronic acid | P1 / XPhos | K₃PO₄ | Dioxane / H₂O | 91 |
| 5 | 2-Bromo-5-(bromomethyl)thiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane / H₂O | 76 |
| 6 | 2-Bromo-5-(bromomethyl)thiophene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane / H₂O | 61 |
Data adapted from studies on related heterocyclic systems. nih.govnih.govd-nb.info
The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction. beilstein-journals.org Ligands such as dppf, XPhos, and triphenylphosphine (B44618) are commonly employed to stabilize the palladium catalyst and facilitate the steps of the catalytic cycle. nih.govnih.govd-nb.info Bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are essential for activating the boronic acid in the transmetalation step. nih.govnih.govd-nb.info The reactions are typically conducted in solvent mixtures such as dioxane and water. nih.govnih.gov The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of aryl and heteroaryl substituents onto the isoindoline core, making it a powerful tool for generating molecular diversity.
Derivatives and Applications of Isoindolin 5 Amine
Synthesis of Isoindolin-5-amine Derivatives and Analogs
The chemical reactivity of the 5-amino group and the isoindoline (B1297411) nitrogen at position 2 allows for extensive derivatization, leading to the creation of novel chemical entities with tailored properties. Synthetic strategies often involve multi-component reactions or sequential functionalization to build molecular complexity.
N-substituted isoindolinones are a significant class of derivatives where substituents are introduced at the nitrogen atom of the isoindolinone ring. A common synthetic route involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with various primary amines using catalysts like platinum nanowires under a hydrogen atmosphere. organic-chemistry.org
For derivatives of this compound, a synthetic sequence can begin with the protection and acylation of the 5-amino group. For instance, 5-(acylamino)isoindolines can be prepared through a sequence involving acylation of the 5-amino group, followed by hydrogenolytic N-debenzylation, acylation at the 2-position, and subsequent deprotection to yield α-amino amides. ucl.ac.uk This multi-step approach allows for precise control over the substitution pattern. For example, the synthesis of 5-aminoisoindoline derivatives as histone deacetylase 8 (HDAC8) inhibitors involved the initial reduction of a nitro-precursor to furnish the 5-aminoisoindoline, which was then acylated at the 2-position. ucl.ac.uk
| Compound Type | Synthetic Approach | Key Features | Reference |
| N-substituted isoindolinones | Reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde and amines. | Utilizes Pt nanowire catalysts; efficient for various amines. | organic-chemistry.org |
| 5-(Acylamino)isoindolines | Multi-step sequence: acylation of 5-NH2, N-debenzylation, acylation at N-2, deprotection. | Allows for dual functionalization at both the 5-amino and N-2 positions. | ucl.ac.uk |
Fused analogues are created by constructing additional ring systems onto the this compound core. These complex structures often exhibit unique pharmacological profiles. One method to achieve this is through a Stille-type coupling reaction. For example, 1-cyclopropyl-7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids have been synthesized by coupling N-Cbz-1-methyl-5-(tributylstannyl)isoindoline with an appropriate ethyl 7-bromo-1-cyclopropyl-4-oxoquinoline-3-carboxylate. derpharmachemica.com An alternative approach utilizes the Suzuki cross-coupling reaction. derpharmachemica.com
Another strategy involves the reaction of condensed isoindoles, such as 5-amino-11H-isoindolo[2,1-a]quinazoline, with dienophiles like N-phenylmaleimide. This reaction can proceed through different pathways depending on whether it is under kinetic or thermodynamic control, leading to complex rearranged adducts rather than simple Michael addition products. univ.kiev.ua
Isoindolin-1-imine derivatives, which feature an imine group (C=N) at the C-1 position instead of the typical carbonyl group (C=O), represent another important class. A novel one-pot, three-component reaction has been developed for their synthesis. This method involves the condensation of 2-cyanobenzaldehyde (B126161), an amine, and an active methylene (B1212753) compound like 3-methyl-1H-pyrazol-5(4H)-one. arkat-usa.org The reaction proceeds efficiently in ethanol (B145695) under reflux conditions and without a catalyst, providing excellent yields of the desired isoindolin-1-imine derivatives. arkat-usa.org
An unusual variant of the Delépine reaction has also been reported for synthesizing 2-(methoxymethyl)isoindolin-1-imine derivatives, highlighting the diverse synthetic routes available for this class of compounds. univ.kiev.uaresearchgate.net
| Starting Materials | Reaction Type | Product | Yield | Reference |
| 2-Cyanobenzaldehyde, Amine, 3-Methyl-1H-pyrazol-5(4H)-one | Three-component condensation | 4-(2-substituted-3-iminoisoindolin-1-ylidene)-1-substitueted-3-methyl-1H-pyrazol-5(4H)-one | 85-95% | arkat-usa.org |
| 2-Cyanobenzaldehyde, 2-Nitroaniline derivatives | Condensation with KOH in MeOH | 3-((Nitrophenyl)amino)isoindolin-1-one | 39-90% | acs.org |
The introduction of a phosphonate (B1237965) group at the C-3 position of the isoindolin-1-one (B1195906) core yields α-aminophosphonate analogues of biologically active carboxylic acid derivatives. semanticscholar.org An efficient, solvent-free, and catalyst-free method for synthesizing these compounds involves a one-pot, three-component Kabachnik–Fields reaction. researchgate.netresearchgate.netnih.gov This reaction combines a 2-formylbenzoic acid, a primary amine, and a dialkyl or trialkyl phosphite (B83602) at ambient or elevated temperatures, often assisted by microwave irradiation to reduce reaction times and improve yields. semanticscholar.orgresearchgate.netresearcher.life The process is highly versatile, accommodating a range of aliphatic primary amines and phosphites. semanticscholar.orgnih.gov
This methodology has been optimized for both batch and continuous flow processes, allowing for gram-scale synthesis. semanticscholar.orgnih.govresearcher.life In situ FT-IR spectroscopy has been used to monitor the reaction, providing real-time information about the condensation process. semanticscholar.orgnih.gov
Isoindolin-2-yl-acetamides are characterized by an acetamide (B32628) group attached to the isoindoline nitrogen. This structural motif is present in the FDA-approved anticancer drug Lenalidomide (B1683929). nih.govresearchgate.net A divergent synthesis has been developed to access both isoindolin-2-yl-acetamides and the related isoquinolin-2(1H)-yl-acetamides from a common precursor. nih.gov The strategy employs an ammonia-Ugi four-component reaction (Ugi-4CR) followed by a copper(I)-catalyzed annulation sequence. nih.govresearchgate.net By reacting the Ugi-4CR intermediate with terminal alkynes, isoindolin-2-yl-acetamides can be synthesized regioselectively in moderate to good yields. This method is robust and has been successfully applied to gram-scale synthesis. nih.gov
Isoindolin-1-one-3-phosphonates
Medicinal Chemistry and Therapeutic Applications
Derivatives of this compound are of significant interest in medicinal chemistry due to their diverse biological activities. The isoindolinone core is a key pharmacophore that has been exploited for the development of agents targeting cancer, inflammation, and infectious diseases. researchgate.net
Compounds containing the isoindolin-1-one moiety have demonstrated a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-diabetic properties. researchgate.net Specific derivatives have been investigated for the treatment of central nervous system (CNS) diseases. researchgate.net
The following table summarizes some of the key therapeutic applications and research findings for various this compound derivatives.
| Derivative Class | Therapeutic Target/Application | Key Research Findings | Reference(s) |
| 5-Acylamino and 5-Aminoacyl Isoindolines | HDAC8 Inhibition (Cancer) | A 5-acetylamino derivative was found to be a more potent HDAC8 inhibitor than the unsubstituted parent compound, attributed to additional hydrogen bonding interactions. | ucl.ac.uk |
| 2-Benzyl-6-substituted-ethoxy-isoindolinones | Anticancer (Cytotoxicity) | The derivative tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate showed significant antitumor activity against the HepG2 cancer cell line with an IC50 of 5.89 µM. | jocpr.com |
| 2,3-Disubstituted Isoindolin-1-ones | Urease Inhibition (H. pylori infection) | A series of derivatives showed significant urease inhibitory activity, with one compound (5c) having an IC50 value of 10.07 µM, making it more potent than the standard inhibitor thiourea (B124793). | nih.gov |
| Isoindolin-1-one-3-phosphonates | Antimicrobial, Antiparasitic, Anticancer | Synthesized compounds were tested against various microorganisms, Leishmania major, Toxoplasma gondii, and cancer cell lines (MDA-MB-231, MCF-7), showing a range of biological activities. | researchgate.netresearchgate.net |
| Isoindolin-2-yl-acetamides | Anticancer, Antimicrobial | This scaffold is found in the anticancer drug Lenalidomide and has been explored for developing new antimicrobial compounds. | nih.govresearchgate.net |
| 2-Methylthis compound | EGFR Inhibition (Cancer) | This compound has been identified as a potential selective allosteric inhibitor of the epidermal growth factor receptor (EGFR). | vulcanchem.com |
Pharmacophore Recognition
The isoindoline nucleus is a recognized pharmacophore in drug design, serving as a rigid scaffold for the synthesis of a wide range of biologically active compounds. researchgate.net A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. The isoindoline structure, particularly in its oxidized forms like isoindolin-1-one and phthalimide (B116566) (isoindoline-1,3-dione), possesses key features that facilitate molecular interactions with biological targets. mdpi.com
The phthalimide group, for instance, contains a nitrogen atom and two carbonyl groups that are fundamental to its use in medicinal chemistry. mdpi.com These features allow for the formation of hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of enzymes and receptors. mdpi.com The compact and relatively planar structure of the isoindoline ring system provides a stable framework upon which various substituents can be placed to optimize binding affinity, selectivity, and pharmacokinetic properties. researchgate.netacs.org Computational and cheminformatic approaches are often used to identify and refine the pharmacophoric features of isoindoline derivatives, guiding the design of new compounds with enhanced potency and specificity. researchgate.netacs.org
Interaction with Biological Targets
The versatility of the isoindoline scaffold allows its derivatives to interact with a diverse range of biological targets, leading to various pharmacological effects.
Dopamine (B1211576) Receptor D2 Interaction
Dopamine receptors are G protein-coupled receptors (GPCRs) that are central to motor control, motivation, and cognition. frontiersin.org The D2 receptor subtype is a primary target for antipsychotic drugs used in the treatment of schizophrenia. frontiersin.orgresearchgate.net These drugs typically act as antagonists, blocking the receptor to modulate dopaminergic neurotransmission. wikipedia.org
The interaction between a ligand and the D2 receptor involves specific binding within a pocket formed by the receptor's transmembrane domains. frontiersin.org While direct studies on this compound itself are limited, the isoindoline scaffold is used to develop ligands for CNS targets. The structure can be modified to present the necessary functional groups to interact with key amino acid residues in the D2 receptor binding site. Permanently charged analogs of dopamine have been shown to bind to and activate the D2 receptor, indicating that both charged and uncharged forms of a ligand can play a role in agonist activity. nih.gov The design of novel D2 receptor ligands often involves computational docking studies to predict the binding affinity and orientation of the molecule within the receptor, guiding the synthesis of compounds with desired antagonist or agonist profiles. researchgate.net
InhA Inhibition in Antimycobacterial Agents
The enoyl-acyl carrier protein (ACP) reductase, known as InhA, is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). biorxiv.orgnih.gov Inhibition of InhA disrupts the formation of the mycobacterial cell wall, making it a validated and attractive target for the development of new anti-TB drugs. nih.govnih.gov
Several classes of compounds have been investigated as direct InhA inhibitors, a strategy that could overcome resistance to pro-drugs like isoniazid (B1672263) which require enzymatic activation. nih.gov Derivatives of isoindoline have emerged as a promising class of InhA inhibitors. Specifically, research into isoindoline-1,3-dione derivatives has shown significant potential.
| Compound Class | Specific Derivative | Target | Activity (IC₅₀) | Reference Compound | Reference Activity (IC₅₀) |
|---|---|---|---|---|---|
| Isoindoline-1,3-dione | Compound 27 | InhA | 8.65 μM | Triclosan | 1.32 μM |
As shown in the table, a synthesized isoindoline-1,3-dione derivative (compound 27) demonstrated inhibitory activity against the InhA enzyme with a half-maximal inhibitory concentration (IC₅₀) of 8.65 μM. acs.org Computational studies, including molecular docking and dynamic simulations, support these findings by illustrating the stability and reactivity of these compounds as InhA inhibitors. acs.org
Urease Inhibitory Activity
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In human pathogens like Helicobacter pylori, this activity is a key virulence factor, allowing the bacterium to survive in the acidic environment of the stomach and contributing to gastritis, ulcers, and gastric cancer. nih.gov Therefore, urease inhibitors represent a potential therapeutic strategy against such infections.
Derivatives of isoindolin-1-one have been extensively studied for their potent urease inhibitory activity. nih.govresearchgate.net A series of 2,3-disubstituted isoindolin-1-ones were synthesized and evaluated against Jack bean urease, showing that many derivatives possess significant inhibitory potential. researchgate.netnih.gov
| Compound | Urease Inhibitory Activity (IC₅₀ in µM) |
|---|---|
| Derivative 5c | 10.07 ± 0.28 |
| Fused Barbiturate Derivative 5b | 0.82 ± 0.03 |
| Thiourea (Standard) | 22.01 ± 0.10 |
| Hydroxyurea (B1673989) (Standard) | 100.00 ± 0.02 |
Notably, one derivative, designated 5c, exhibited an IC₅₀ value of 10.07 µM, making it more than twice as potent as the standard inhibitor thiourea (IC₅₀ = 22.01 µM) and nearly ten times more potent than hydroxyurea (IC₅₀ = 100.00 µM). researchgate.netnih.govresearchgate.net Further studies on isoindolin-1-ones fused to barbiturates revealed even greater potency, with compound 5b showing an IC₅₀ of 0.82 µM, approximately 27 times more potent than thiourea. nih.gov Molecular docking studies have corroborated these in vitro results, providing insight into the binding interactions between the isoindolin-1-one derivatives and the active site of the urease enzyme. researchgate.netresearchgate.net
Biological Activities of Derivatives (excluding dosage/administration)
The chemical modifications of the isoindoline scaffold have yielded derivatives with a broad spectrum of biological activities.
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
Beyond their specific enzyme-inhibiting actions, isoindoline derivatives have demonstrated a range of antimicrobial properties. The isoindolin-1-one core is found in many natural and synthetic products that exhibit wide-ranging biological effects, including antibacterial, antifungal, and antiviral activities. researchgate.netresearchgate.net
| Compound Class/Derivative | Activity Type | Tested Against | Observed Effect |
|---|---|---|---|
| 3-hydroxy-isoindolin-1-one derivatives | Antibacterial | Not specified | Moderate antibacterial activity. |
| Isoindolo[2,1-a]quinazoline derivatives | Antibacterial, Antifungal | Not specified | Reported antibacterial and antifungal activity. researchgate.net |
| Isoindolin-1-one derivatives | Antiviral | Not specified | Reported antiviral properties. researchgate.net |
| bis-Schiff bases of isatin (B1672199) (related structure) | Antiviral, Antibacterial, Antifungal | Various DNA/RNA viruses, bacteria, fungi | Some derivatives showed antiviral activity; no antibacterial or antifungal activity was noted in one study. nih.gov |
For example, various 3-hydroxy-isoindolin-1-one derivatives have been synthesized and shown to exhibit moderate antibacterial properties. Fused heterocyclic systems, such as isoindolo[2,1-a]quinazolines, have also been reported to possess both antibacterial and antifungal activities. researchgate.net Furthermore, the isoindolin-1-one moiety is a component of compounds reported to have antiviral effects. researchgate.net While some related heterocyclic structures like the bis-Schiff bases of isatin have shown antiviral potential, their antibacterial and antifungal effects can be variable. nih.gov These findings underscore the potential of the isoindoline scaffold in developing new antimicrobial agents.
Anti-inflammatory and Analgesic Properties
Derivatives of the isoindoline scaffold have demonstrated notable anti-inflammatory and analgesic properties. These therapeutic effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. preprints.orgnih.gov
One of the well-known isoindoline derivatives with these properties is Indoprofen, an NSAID recognized for its anti-inflammatory and analgesic effects in managing conditions like rheumatoid arthritis and postoperative pain. preprints.org Its mechanism involves the inhibition of both COX-1 and COX-2 isoforms. preprints.org Similarly, Pomalidomide, primarily known for its anticancer effects, also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, and by acting as a transcriptional inhibitor of COX-2. preprints.org Lenalidomide, another derivative, possesses potent anti-inflammatory capabilities. preprints.org Apremilast, with its oxidized isoindoline core, is indicated for treating inflammatory conditions like psoriasis. preprints.org
Research has also explored novel isoindoline derivatives. For instance, a series of aminoacetylenic isoindoline-1,3-dione compounds, specifically ZM4 and ZM5, have shown anti-inflammatory activities by reducing carrageenan-induced paw edema in rats. nih.gov These compounds also modulate pro-inflammatory and anti-inflammatory cytokines. nih.gov Further studies on ZM4 and ZM5 revealed a dose-dependent analgesic effect in mice, comparable to aspirin. nih.gov Another study on a new isoindoline-1,3-dione derivative, 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione, confirmed its pronounced analgesic and anti-inflammatory effects in vivo. rjraap.com
The development of hybrid molecules incorporating the isoindoline structure has also been a subject of interest. For example, hybrid nitroxide-based non-steroidal anti-inflammatory drugs have been synthesized and evaluated. nih.gov Additionally, some 1,2,4-triazole-fused isoindoles have demonstrated anti-inflammatory and analgesic effects. researchgate.net
Table 1: Selected Isoindoline Derivatives with Anti-inflammatory and Analgesic Properties
| Compound | Observed Properties | Mechanism of Action (if known) | Reference |
|---|---|---|---|
| Indoprofen | Anti-inflammatory, Analgesic | Inhibition of COX-1 and COX-2 | preprints.org |
| Pomalidomide | Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6), Transcriptional inhibitor of COX-2 | preprints.org |
| Lenalidomide | Anti-inflammatory | Not specified in provided context | preprints.org |
| Apremilast | Anti-inflammatory | Not specified in provided context | preprints.org |
| ZM4 and ZM5 | Anti-inflammatory, Analgesic | Modulation of cytokines | nih.gov |
| 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione | Anti-inflammatory, Analgesic | Not specified in provided context | rjraap.com |
Antitumor and Antiproliferative Effects
The isoindoline and isoindolinone scaffolds are integral to a variety of compounds exhibiting significant antitumor and antiproliferative activities. jocpr.comresearchgate.net These derivatives have been investigated for their efficacy against several cancer cell lines. jocpr.comnih.gov
Pomalidomide and Lenalidomide are notable examples of isoindoline-based drugs with potent antineoplastic properties. preprints.org Pomalidomide works by enhancing T cell and natural killer (NK) cell-mediated immunity and inhibiting the production of pro-inflammatory cytokines, which leads to the inhibition of proliferation and induction of apoptosis in various tumor cells. preprints.org Lenalidomide, a second-generation immunomodulatory imide drug (iMiD), also demonstrates powerful antineoplastic and anti-angiogenic effects. preprints.org
Research into novel isoindolinone derivatives has yielded promising results. For instance, a series of 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives were synthesized and tested for their cytotoxicity. jocpr.com One compound, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, showed antitumor activity against the HepG2 cancer cell line with an IC50 of 5.89 µM. jocpr.com Another study focused on indole-aryl amide derivatives, where some compounds displayed good cytotoxic activity against a panel of tumor cell lines including HT29, HeLa, MCF7, PC-3, and Jurkat J6. nih.gov Specifically, one of these derivatives demonstrated noteworthy selectivity towards HT29 colon cancer cells, inducing cell cycle arrest in the G1 phase and promoting apoptosis. nih.gov
Furthermore, triterpenoid (B12794562) phthalimides have been identified as selective anti-cancer agents that target mitochondrial apoptosis. imtm.cz Several of these derivatives exhibited high cytotoxicity against the CCRF-CEM T-cell leukemia cell line, with IC50 values at or below 1 µM. imtm.cz These compounds were found to induce apoptosis, disrupt DNA replication, and modulate key proliferation pathways. imtm.cz Spirooxindole-3,3'-pyrrolines incorporating an isoquinoline (B145761) motif have also been synthesized and evaluated for their antitumor properties, showing promising cytotoxicity against various cancer monolayers, particularly in colorectal and pancreatic cancers. rjsocmed.com
Table 2: Research Findings on Antitumor and Antiproliferative Effects of Isoindoline Derivatives
| Derivative Class | Cancer Cell Lines Tested | Key Findings | Reference |
|---|---|---|---|
| 2-benzyl-6-substituted-ethoxy-isoindolinones | K562, HepG2, HT-29 | Compound 11 showed activity against HepG2 with an IC50 of 5.89 µM. | jocpr.com |
| Indole-aryl amides | HT29, HeLa, IGROV-1, MCF7, PC-3, Jurkat J6 | Compound 5 showed selectivity for HT29 cells, causing G1 phase arrest and apoptosis. | nih.gov |
| Triterpenoid phthalimides | CCRF-CEM, and other human cancer cell lines | Compounds 19, 26, 28, 30 showed high cytotoxicity (IC50 ≤ 1 µM) in CCRF-CEM cells. | imtm.cz |
| Spirooxindole-3,3'-pyrrolines | Colorectal, pancreatic, skin, lung, prostate, cervical, and mammary cancer monolayers | Compounds 8b, 8d, 8f, 8h, 8i showed pronounced viability reduction, especially in colorectal and pancreatic cancer cells. | rjsocmed.com |
Central Nervous System Activity (Hypnotic, Anxiolytic, Antipsychotic)
Derivatives of isoindolinone have been recognized for their diverse activities within the central nervous system (CNS), including hypnotic, anxiolytic, and antipsychotic effects. researchgate.netresearchgate.netchim.it
In the realm of hypnotic agents, researchers have synthesized and evaluated numerous isoindolin-1-one derivatives for their sedative-hypnotic effects. nih.gov A notable series of 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analogs demonstrated potent sedative-hypnotic activity with good water solubility and a wide safety margin when administered intravenously to mice. nih.gov The hypnotic doses (HD50) for these compounds ranged from 1.90 to 3.12 mg/kg. nih.gov The asymmetric synthesis of certain isoindolin-1-one derivatives has also been pursued due to their established sedative-hypnotic properties. chim.it
Isoindolinone derivatives have also been developed as anxiolytic agents. researchgate.net Compounds such as pazinaclone (B1678564) and pagoclone (B163018) are known for their anxiolytic and sedative activities. researchgate.net Furthermore, some N-substituted isoindolinone derivatives have been identified as anxiolytics. researchgate.net
The potential for antipsychotic activity has also been explored within this class of compounds. researchgate.netresearchgate.net Certain isoindolinone derivatives have been described as antipsychotics and tranquilizing agents. researchgate.net
Table 3: Central Nervous System Activity of Isoindolinone Derivatives
| Activity | Example Compounds/Derivatives | Key Research Findings | Reference |
|---|---|---|---|
| Hypnotic | 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analogs | Potent sedative-hypnotic activity with HD50 values between 1.90 and 3.12 mg/kg in mice. | nih.gov |
| Anxiolytic | Pazinaclone, Pagoclone | Known for their anxiolytic and sedative effects. | researchgate.net |
| Antipsychotic | Various isoindolinone derivatives | Described in the literature as having antipsychotic properties. | researchgate.net |
Anti-diabetic Properties
The isoindoline scaffold has been incorporated into compounds designed to have anti-diabetic properties. nih.gov Research has focused on the synthesis of novel derivatives and their evaluation for antihyperglycemic activity. nih.govnih.gov
One area of investigation involves the synthesis of pyridine (B92270) derivatives from 2-(4-acetylphenyl)isoindoline-1,3-dione. nih.gov These compounds were assessed for their antioxidant and antidiabetic potential, specifically their ability to inhibit α-glycosidase and α-amylase, enzymes that play a crucial role in carbohydrate digestion and postprandial hyperglycemia. nih.gov Compound 7d from this series demonstrated significant dual inhibitory activity against both enzymes. nih.gov
Another study focused on imidazoline (B1206853) derivatives, which have been reported to possess antihyperglycemic effects. nih.gov Starting with a lead compound, 2-(α-cyclohexyl-benzyl)-4,5-dihydro-1H-imidazole, which showed potent antihyperglycemic properties, thirty-six new derivatives were synthesized. nih.gov These compounds were tested in a rat model of type-2 diabetes. nih.gov Nine of the imidazoline-containing compounds exhibited a potent effect on glucose tolerance without causing hypoglycemia. nih.gov
Table 4: Research Findings on Anti-diabetic Properties of Isoindoline Derivatives
| Derivative Class | Target/Model | Key Findings | Reference |
|---|---|---|---|
| Pyridine derivatives from 2-(4-acetylphenyl)isoindoline-1,3-dione | α-glycosidase and α-amylase enzymes | Compound 7d showed significant dual inhibitory activity. | nih.gov |
| Imidazoline derivatives | Rat model of type-2 diabetes | Nine compounds with an imidazoline moiety showed a potent effect on glucose tolerance. | nih.gov |
Applications in Material Science
Fluorescent Probes and Synthetic Dyes
Isoindoline and its derivatives have found significant applications in material science, particularly as fluorescent probes and synthetic dyes. nih.govscispace.com The structural rigidity and electron donor-acceptor characteristics of certain isoindoline-based molecules contribute to their favorable photophysical properties, such as high fluorescence quantum yields. nih.gov
New L-shaped fluorophores based on isoindolediones have been synthesized, exhibiting red-shifted absorption and emission up to approximately 630 nm. nih.gov These dyes have shown promise in tissue imaging, with benefits including minimal interference from autofluorescence and solvent-sensitive emission. nih.gov A key finding was the difference in two-photon excitation imaging between a dye with an amino group, which produced bright images, and its N-alkylated counterpart, which did not. nih.gov One N-alkylated isoindoledione derivative was found to exclusively stain cell membranes, opening avenues for developing new membrane-staining dyes. nih.gov
The isoindoline core is also a component of synthetic dyes used in various applications. nih.gov For example, certain analogues of cinnoline (B1195905) and 1,2,4-[e]-benzotriazine, which can be synthesized from isoindolinone precursors, have been utilized as dyes. nih.gov The development of fluorescent probes is an active area of research, with a focus on creating dyes for live-cell imaging and sensing specific ions or biological processes. nih.govrsc.org
Table 5: Applications of Isoindoline Derivatives as Fluorescent Probes and Dyes
| Derivative Type | Application | Notable Properties | Reference |
|---|---|---|---|
| L-shaped isoindoledione fluorophores | Tissue and cell imaging | Red-shifted absorption/emission, high quantum yield, minimal autofluorescence | nih.gov |
| N-alkylated isoindoledione | Membrane staining | Exclusive localization to cell membranes | nih.gov |
| Cinnoline and 1,2,4-[e]-benzotriazine analogues | Synthetic dyes | Not specified in provided context | nih.gov |
Electro-optical Activities
Certain analogues of heterocyclic compounds derived from isoindolinone, such as cinnolines and 1,2,4-[e]-benzotriazines, have demonstrated electro-optical activities. nih.gov An electrochemical approach has been developed for the synthesis of mono- and trifluorinated isoindolin-1-one derivatives. acs.org This method involves an intramolecular aza-cyclization of 2-alkynylbenzamides followed by fluorination. acs.org It was noted that the resulting monofluorinated 3-methyleneisoindolin-1-one (B1254794) exhibits interesting photophysical properties not seen in its nonfluorinated version, highlighting the influence of electrochemical modification on the material's properties. acs.org
Ligand Synthesis and Coordination Chemistry
The isoindoline scaffold is a subject of growing interest for creating modular ligands for transition metal complexes. rsc.orgrsc.org These ligands and their metal complexes are explored for applications ranging from enzyme mimics to catalysis. rsc.org The structural properties and reactivity of these compounds are a key focus of research. rsc.orgrsc.org
Isoindoline derivatives are prominent in the design of pincer-type ligands, which are chelating agents that bind tightly to three adjacent coplanar sites on a metal center. 1,3-bis(2'-Ar-imino)isoindolines are a notable class of pincer ligands that feature a tridentate NNN coordination mode. researchgate.netmdpi.com These ligands can coordinate to metal ions in either a neutral, protonated form or as a deprotonated, monoanionic ligand, a property influenced by the electronic strength of substituents, the metal ion's counter-anion, and the solvent used. rsc.org
Bis(arylimino)isoindolides (BPI), a well-known example, function as monoanionic NNN pincer ligands with a fully π-conjugated backbone after deprotonation of the NH moiety. researchgate.net A new class of chiral tridentate N-donor pincer ligands, known as bis(oxazolinylmethylidene)isoindolines (boxmi), has been synthesized in three steps from phthalimides. nih.gov Additionally, polyprotic NNN pincer-type bis(pyrazole) iron complexes have been synthesized from 1,3-bis(pyrazol-3-ylimino)isoindoline. researchgate.net These pincer complexes are investigated for their catalytic potential; for instance, an iron complex with a pincer-type pyrazole (B372694) ligand has been shown to catalyze the disproportionation of hydrazine (B178648). researchgate.net
Bis(pyridylimino)isoindoline (BPI) ligands are among the most studied isoindoline-based chelators. researchgate.net Their synthesis, structure, and the properties of their metal complexes have been extensively investigated. umich.edu The general synthesis often involves the condensation of 1,2-dicyanobenzene or 1,3-diiminoisoindoline (B1677754) with a substituted 2-aminopyridine. researchgate.netcaltech.edu For example, the ligand 4'-MeLH is formed from the condensation of 1,2-dicyanobenzene and 2-amino-4-methylpyridine. caltech.edu Similarly, the ligand BPIMeH, which has methyl groups on the pyridine rings, was synthesized from phthalonitrile (B49051) and 2-methyl-6-aminopyridine. rsc.org
The structure of these ligands can be readily modified to tune their properties and those of their corresponding metal complexes. researchgate.net Functional groups can be introduced to the BPI backbone, such as a glycerol (B35011) group to create BPI-OH or a naphthoxy unit, to alter solubility or provide additional coordination sites. researchgate.netnih.gov
Table 1: Synthesis of Selected Bis(pyridylimino)isoindoline (BPI) Ligands This table is interactive and allows for sorting and filtering of data.
| Ligand Name | Precursors | Key Features | Reference(s) |
|---|---|---|---|
| 4'-MeLH | 1,2-dicyanobenzene, 2-amino-4-methylpyridine | Functions as a neutral or anionic tridentate chelate. | caltech.edu |
| BPIMeH | Phthalonitrile, 2-methyl-6-aminopyridine | Contains methyl groups ortho to the pyridine nitrogen. | rsc.org |
| BPI-OH | Not specified, but has glycerol substituent | Glycerol group substituted for biological studies. | nih.gov |
| Naphthoxy-BPI | 4-nitrophthalodinitrile, Naphthoxy unit | Naphthoxy unit attached to the backbone for immobilization. | researchgate.net |
Schiff bases are a class of compounds typically formed through the condensation of a primary amine with an aldehyde or ketone. journalajacr.comscirp.org The primary amine at the 5-position of the isoindoline ring is available for such reactions, allowing for the formation of Schiff base ligands where the isoindoline moiety is incorporated into a larger conjugated system. These ligands are known for their ability to form stable complexes with a wide variety of transition metals. scirp.orgresearchgate.net The resulting metal complexes often exhibit interesting biological activities and catalytic properties. journalajacr.comscirp.org The synthesis involves the reaction of an amine with an aldehyde, often under conditions that facilitate the removal of water. scielo.org.archemmethod.com While specific examples starting directly from this compound are not detailed in the provided sources, the general synthetic route is well-established for aromatic amines. scielo.org.ar The imine or azomethine group (-N=CH-) formed in the Schiff base is critical for chelation and is a key feature in many biologically active molecules. scirp.org
Isoindoline-based ligands, particularly BPI and other pincer variants, form stable complexes with a broad range of metal ions, including s-, p-, d-, and f-block elements. researchgate.net The coordination chemistry of these ligands has been extensively studied with numerous transition metals. rsc.org
Complexes have been prepared with metal-to-ligand ratios of 1:1 and 1:2. researchgate.netcaltech.edu In 1:1 complexes, other ligands like acetate (B1210297) or chloride ions often complete the coordination sphere, while in 1:2 complexes, the two tridentate isoindoline ligands can provide a pseudo-octahedral environment around the metal. caltech.edu The geometry of the resulting complexes can vary, with examples including square-pyramidal, octahedral, and distorted trigonal bipyramidal structures. researchgate.netrsc.orgrsc.org These complexes are being explored for their catalytic activity in various reactions, such as the oxidation of alcohols and the reduction of CO2. caltech.edursc.org
Table 2: Examples of Metal Complexes with Isoindoline-Derived Ligands This table is interactive and allows for sorting and filtering of data.
| Ligand Type | Metal Ion(s) | Resulting Complex Example | Potential Application / Finding | Reference(s) |
|---|---|---|---|---|
| Bis(pyridylimino)isoindoline (BPI) | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Ru(II/III) | [(IndH)MnIICl2] | Catalyzes oxidative demethylation. | researchgate.netresearchgate.net |
| Bis(pyridylimino)isoindoline (BPI) | Pt(II), Pd(II) | [Pt(BPI)Cl] | Luminescence properties. | researchgate.net |
| Glycerol-substituted BPI | Pt, Cu, Co | [Pt-BPI-OH] | Antioxidant and DNA cleavage activity. | researchgate.netnih.gov |
| Methyl-substituted BPI | Cu(II), Ni(II) | [Cu(BPIMe)(H2O)2]ClO4 | Electrocatalytic reduction of CO2. | rsc.orgrsc.org |
| Bis(pyrazole)isoindoline | Fe(II) | [FeCl2(LH3)] | Catalyst for hydrazine disproportionation. | researchgate.net |
| 1,3-bis(2'-Ar-imino)isoindoline | Mn(II) | [MnII(HLn)Cl2] | Catalase-like activity for H2O2 oxidation. | mdpi.com |
Schiff Base Ligands derived from this compound
Supramolecular Chemistry Research
The structural features of isoindoline derivatives make them suitable components for the construction of larger, non-covalently bonded supramolecular assemblies. researchgate.net The study of self-recognition between chiral amine derivatives is highly relevant to supramolecular chemistry. nih.gov The principles of molecular recognition and self-assembly guide the design of complex architectures, such as pseudorotaxanes, from isoindoline-based building blocks. researchgate.net
Isoindoline moieties have been successfully incorporated into porphyrin structures to create novel amine-porphyrin hybrids for applications in organocatalysis. researchgate.netub.edu A key synthetic strategy involves a mixed-porphyrin synthesis using pyrrole, benzaldehyde, and a custom-synthesized N-Boc-protected 5-formylisoindoline. ub.eduresearchgate.net This aldehyde intermediate is prepared from N-Boc propargylamine (B41283) through a sequence including cyclization and oxidation steps. ub.edu
The resulting hybrid molecule, such as 5-(isoindolin-2-ium-5-yl)-10,15,20-tris(4-sulfonatophenyl)porphyrin, combines a secondary amine unit (the isoindoline nitrogen) with a large, photoactive porphyrin macrocycle. researchgate.netub.edu These amphiphilic hybrids are designed so that the aggregation state of the porphyrin can be controlled by pH. researchgate.net This property allows for the development of "switchable" organocatalysts, where the catalytic activity of the amine moiety can be turned on or off by adjusting the pH of the aqueous solution, which in turn controls the aggregation and accessibility of the catalyst. ub.eduresearchgate.net For instance, the isoindoline-derived porphyrin 5 has shown catalytic activity in the aqueous Michael addition of cyclohexanone (B45756) to 2-nitrostyrene. ub.edu
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. nih.govfrontiersin.org These methods have been applied to various isoindoline (B1297411) derivatives to understand their behavior from first principles. acs.orgnih.gov By solving approximations of the Schrödinger equation, researchers can model a molecule's reaction pathways and energetic landscape. nih.gov
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry for investigating the electronic structure of many-body systems. mdpi.comufv.br It has been extensively employed to study isoindoline derivatives, offering a balance between accuracy and computational cost. acs.orgmdpi.com DFT calculations can illuminate molecular and electronic properties, reactivity, stability, and the nature of chemical bonding. acs.orgnih.gov Studies on related compounds often utilize the B3LYP hybrid functional combined with various basis sets, such as 6-311G(d,p) or 6-311++G(d,p), to optimize molecular geometries and calculate properties. arabjchem.orgresearchgate.net
A significant application of DFT is the correlation of experimental spectral data with the calculated electronic structure. For derivatives of isoindoline-1,3-dione, DFT calculations have been successfully used to analyze vibrational (infrared) and NMR spectra. acs.orgnih.gov Theoretical computations help in assigning vibrational modes and understanding the electronic environment that gives rise to specific chemical shifts in ¹H and ¹³C NMR spectroscopy. acs.orgnih.gov
In one study on an isoindoline-1,3-dione derivative, researchers used the DFT/B3LYP method with a 6-311** basis set to examine vibrational spectra and chemical shifts. acs.orgnih.gov They found a strong linear correlation between the calculated and experimental data, which confirmed the structural features of the synthesized compounds. acs.orgnih.gov This approach allows for a detailed interpretation of spectral results, linking them directly to the molecule's geometry and electronic makeup. acs.org
DFT is instrumental in determining the molecular and electronic properties of isoindoline structures. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. researchgate.net
For instance, in a study of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, DFT calculations showed that the HOMO was located over the substituted aromatic ring, while the LUMO was primarily on the indole (B1671886) side. mdpi.com This distribution of frontier orbitals is crucial for understanding the molecule's reactivity patterns. mdpi.com Similarly, investigations into phthalimide (B116566) derivatives used DFT to analyze their electronic structures, highlighting how different functional groups influence molecular interactions. mdpi.com
Below is a table summarizing calculated electronic properties for various isoindoline-related compounds from different studies.
| Compound Class | Property | Calculated Value | Significance |
|---|---|---|---|
| Imidazoline (B1206853) Derivatives | EHOMO | -4.152 eV to -4.607 eV | Indicates electron-donating ability. ajol.info |
| ELUMO | -0.328 eV to -0.523 eV | Indicates electron-accepting ability. ajol.info | |
| 4,5-Dichlorophthalic Anhydride (B1165640) Derivatives | Ionization Potential (IP) | 7.01 eV to 9.22 eV | Energy required to remove an electron. mdpi.com |
| Electron Affinity (EA) | 1.55 eV to 3.73 eV | Energy released when an electron is added. mdpi.com | |
| Urolithins (Related Heterocycles) | Energy Gap (Eg) | 4.21 eV to 5.43 eV | Correlates with chemical stability. researchgate.net |
DFT calculations provide deep insights into the reactivity and stability of molecules. acs.orgnih.gov Global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies to predict a compound's behavior in chemical reactions. mdpi.comresearchgate.net For example, a molecule with a high chemical hardness value is considered to be more stable. mdpi.comresearchgate.net
In a study on 4,5-dichlorophthalic anhydride derivatives, DFT was used to identify the most susceptible sites for nucleophilic, electrophilic, and free radical attacks by analyzing Fukui functions. mdpi.com This analysis revealed that for one derivative, the oxygen atom (O₁₆) was the most likely site for a nucleophilic attack, while for another, it was a carbon atom (C₂₀). mdpi.com Such studies are invaluable for predicting reaction outcomes and designing new synthetic pathways. mdpi.com The stability of various isoindoline derivatives has been correlated with their HOMO-LUMO energy gaps, confirming that a larger gap corresponds to greater molecular stability. researchgate.net
Molecular and Electronic Properties
Electronic Structure Analysis
In the case of isoquinolin-5-amine, a related bicyclic amine, analysis of its crystal structure revealed a noticeable pyramidalization around the nitrogen atom of the amino group. researchgate.net The supramolecular structure is dominated by N—H⋯N hydrogen bonds, which link the molecules into parallel chains. researchgate.net Weaker C—H⋯N and C—H⋯π interactions further stabilize the crystal packing. researchgate.net Such detailed analyses, combining experimental X-ray diffraction with theoretical models, are essential for a complete understanding of a molecule's solid-state behavior.
Theoretical Vibrational (IR) and NMR Calculations
Theoretical calculations of vibrational and NMR spectra are a powerful complement to experimental spectroscopy. acs.orgnih.gov DFT methods, such as B3LYP, are commonly used to compute the theoretical vibrational frequencies (IR) and isotropic chemical shifts (NMR) of molecules. acs.orgarabjchem.org These calculated spectra can then be compared with experimental data to confirm structural assignments and provide a more detailed interpretation of the observed spectral features. acs.org
For isoindoline-1,3-dione derivatives, theoretical IR and NMR spectra were calculated using the B3LYP/6-311** basis set. acs.orgnih.gov The calculated vibrational wavenumbers were generally higher than the experimental values, a common phenomenon in DFT calculations, and were scaled using appropriate scaling factors to improve agreement with the experiment. nih.gov Similarly, calculated ¹H and ¹³C NMR chemical shifts, after being referenced to a standard like tetramethylsilane (B1202638) (TMS), showed good correlation with experimental data, aiding in the definitive assignment of proton and carbon signals. acs.org
The table below shows a comparison of experimental and calculated vibrational frequencies for a related isoindoline derivative, illustrating the accuracy of the theoretical approach.
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated (DFT) Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch | 3269 | Not specified | Amide N-H group. mdpi.com |
| C=O Stretch | 1770, 1707, 1595 | Not specified | Carbonyl groups in isoindole structure. mdpi.com |
| C=O Stretch (Imide) | 1699-1779 | Not specified | Characteristic for isoindoline-1,3-dione ring. acs.orgnih.gov |
| Aromatic C-H Stretch | 3100-3000 | 3094, 3068 | C-H vibrations of the benzene (B151609) ring. researchgate.net |
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are essential techniques in modern drug discovery and materials science, allowing researchers to predict how a molecule like isoindolin-5-amine might behave in a biological system. These in silico methods build three-dimensional models of molecules and simulate their dynamic behavior.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. This method is crucial for understanding the potential biological activity of compounds. While specific docking studies on this compound are not extensively documented, numerous studies on the related isoindolin-1-one (B1195906) and isoindoline-1,3-dione scaffolds provide significant insights into how this structural class interacts with various enzymes. mdpi.commdpi.comresearchgate.netscielo.org.mx
These studies often involve docking isoindoline derivatives into the active sites of enzymes like cyclooxygenases (COX), phosphoinositol-3-kinase γ (PI3Kγ), urease, and acetylcholinesterase (AChE). mdpi.comresearchgate.netnih.govmdpi.com For example, in studies of PI3Kγ inhibitors, molecular docking was used to understand the binding poses of isoindolin-1-one derivatives within the enzyme's active site, revealing key interactions. mdpi.comnih.gov Similarly, docking of isoindoline-1,3-dione derivatives into the active site of COX-2 showed interactions with residues such as Arg120 and Tyr355 through hydrogen bonds. mdpi.com The binding affinity, often expressed as a docking score in kcal/mol, helps to rank potential inhibitors. For instance, an isoindoline-based inhibitor of α-glycosidase showed a favorable binding affinity of -10.9 kcal/mol. mdpi.comnih.gov These findings are instrumental in the rational design of new, more potent inhibitors based on the isoindoline core structure. nih.gov
| Scaffold | Target Protein | Key Finding/Result | Reference |
|---|---|---|---|
| Isoindolin-1-one | PI3Kγ | Used to uncover binding pose and guide inhibitor design. | mdpi.comnih.gov |
| Isoindoline-1,3-dione | Cyclooxygenase-2 (COX-2) | Interaction with Arg120 and Tyr355 via H-bonds. | mdpi.com |
| Isoindoline-1,3-dione | Acetylcholinesterase (AChE) | Binding affinity values ranged from -8.2 to -10.2 kcal/mol. | mdpi.com |
| Isoindolin-1-one | Bcl-B Protein | Binding affinity of -6.7 kcal/mol for a ferrocene-substituted derivative. | researchgate.net |
| Isoindoline-polycyclic | α-Glycosidase | Compound 7d exhibited a binding affinity of -10.9 kcal/mol. | mdpi.comnih.gov |
Dynamic Simulation Studies
Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. This technique allows researchers to observe the stability of a ligand-protein complex and the conformational changes that may occur upon binding. MD simulations are frequently performed following molecular docking to validate the stability of the predicted binding poses. mdpi.comacs.org
For isoindoline-based compounds, MD simulations have been used to assess the stability of their complexes with target proteins. mdpi.comnih.govnih.govthesciencein.org In a study of isoindolin-1-one based PI3Kγ inhibitors, 100-nanosecond MD simulations were conducted to confirm the stability of the docked complexes. mdpi.com Another study on isoindolin-1-one scaffolds as potential inhibitors for the MNK2 protein also employed a 100 ns MD simulation, which showed that a lead compound maintained excellent hydrogen bond occupancy (95%) with a key residue (MET162), indicating a remarkably stable interaction. thesciencein.org These simulations typically monitor metrics like the root mean square deviation (RMSD) of the ligand and protein backbone to ensure the system has reached equilibrium and the binding is stable. nih.gov
| Scaffold | Target Protein | Simulation Time | Key Finding | Reference |
|---|---|---|---|---|
| Isoindolin-1-one | PI3Kγ | 100 ns | Confirmed stability of docked protein-ligand complexes. | mdpi.com |
| Isoindolin-1-one | MNK2 | 100 ns | Showed 95% hydrogen bond occupancy with MET162, indicating high stability. | thesciencein.org |
| Isoindoline-polycyclic | α-Glycosidase & α-Amylase | 100 ns | Demonstrated the stability of the lead compound in the active site. | mdpi.comnih.gov |
| Isoindoline-1,3-dione | InhA | Not Specified | Used to illustrate the stability of synthesized compounds as inhibitors. | acs.orgresearchgate.net |
Mechanistic Insights from Computational Data
Computational chemistry is invaluable for elucidating reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone. By modeling reactants, products, and transition states, researchers can map out the most likely pathways for a chemical transformation.
Correlation of Reaction Rates with Atomic Charges
The rate of a chemical reaction is fundamentally linked to the electronic properties of the reacting molecules. Computational methods can calculate the distribution of electron density within a molecule, assigning partial atomic charges to each atom. These charges can then be correlated with experimentally observed reaction rates.
For reactions involving aromatic amines, a strong correlation has been found between reaction rates and computed atomic charges on specific atoms. nih.govresearchgate.net For instance, studies on electrophilic aromatic substitution have shown that Hirshfeld charges on the reacting carbon atoms correlate well with the reaction's activation energy. nih.gov In a study on the oxidation of various aromatic amines by manganese dioxide, several descriptor variables, including the energy of the highest occupied molecular orbital (EHOMO), were successfully correlated with reaction kinetics to create quantitative structure-activity relationships (QSARs). osti.gov It was found that descriptors specific to the likely rate-limiting step, such as one-electron oxidation potentials, provided the best correlations. osti.gov While direct studies on this compound are limited, these findings establish a strong precedent that its reactivity could be predicted and understood by analyzing its calculated atomic charges and other electronic descriptors. researchgate.net
| Reaction Type | Computational Descriptor | Key Finding | Reference |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Hirshfeld Charges | Strong correlation between barrier heights and charges on the regioselective carbon atoms. | nih.gov |
| Aromatic Amine Oxidation | EHOMO, pKa, Eox | Good QSARs were developed, with specificity of the descriptor improving the correlation. | osti.gov |
| Nucleophilic & Electrophilic Reactions | Hirshfeld Charges, Electrostatic Potential | Excellent correlation with experimental reaction rates for aromatic compounds. | researchgate.net |
Proposed Reaction Pathways from Computational Models
Density Functional Theory (DFT) is a cornerstone of computational chemistry for modeling reaction pathways. By calculating the energies of intermediates and transition states, DFT can help determine the most energetically favorable mechanism for a given reaction. nih.govmdpi.comnih.gov
Computational studies have been used to propose mechanisms for the synthesis of the isoindoline and isoindolinone core. For example, DFT calculations were employed to investigate the mechanism of an electrochemical-induced cascade reaction to form N-aryl isoindolinones, elucidating the sequence of chemical steps following the initial electrochemical activation. mdpi.comnih.gov In another study, the rearrangement of o-(pivaloylaminomethyl)benzaldehydes to form isoindoline structures was clarified using DFT calculations, which helped explain the observed product distributions. beilstein-journals.orgbeilstein-journals.org The proposed mechanism involved the formation of an isoindole intermediate, followed by protonation and reaction with water. beilstein-journals.orgbeilstein-journals.org These computational models often reveal complex, multi-step pathways and can identify key intermediates that dictate the reaction's outcome. researchgate.netacs.orgmdpi.com For instance, a rhodium-catalyzed synthesis of 1H-isoindole scaffolds was elucidated through in-depth computational study, revealing a complex cascade involving both rhodium-catalyzed and proton-catalyzed steps. acs.org
| Reaction | Computational Method | Key Mechanistic Insight | Reference |
|---|---|---|---|
| Synthesis of N-Aryl Isoindolinones | DFT | Elucidated the cascade reaction mechanism following electrochemical initiation. | mdpi.comnih.gov |
| Rearrangement to form Isoindolines | DFT | Proposed a mechanism involving an isoindole intermediate to explain product formation. | beilstein-journals.orgbeilstein-journals.org |
| Pd-Catalyzed Synthesis of Isoindolinones | DFT | Investigated the catalytic cycle, suggesting a Pd-carbene complex and ketenimine intermediate. | researchgate.net |
| Synthesis of 1H-Isoindole Scaffolds | DFT | Revealed a complex cascade involving both rhodium-catalyzed and proton-catalyzed steps. | acs.org |
Advanced Analytical Techniques for Structural Elucidation in Research Excluding Basic Identification
Spectroscopic Methods beyond Basic Characterization
Advanced spectroscopic methods are indispensable for the detailed structural analysis of isoindolin-5-amine, offering insights that surpass simple identification. These techniques probe the molecule's nuclear, electronic, and vibrational states to build a comprehensive structural picture.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy (COSY, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound and its derivatives, which is crucial for confirming their precise molecular structure. researchgate.net
Correlated Spectroscopy (COSY) experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. magritek.com This is instrumental in identifying adjacent protons within the isoindoline (B1297411) ring and on the aromatic ring. For instance, in a substituted this compound derivative, COSY would reveal the coupling between the protons on the isoindoline core and any adjacent protons on substituents. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy maps correlations between protons and carbons over two to four bonds. nih.gov This is particularly valuable for connecting different parts of the molecule, such as linking protons on the isoindoline ring to carbons in the aromatic portion or to substituent groups. For complex derivatives, HMBC is essential for assembling the complete molecular framework by identifying long-range H-C connectivities. researchgate.netnih.gov
A typical workflow for 2D NMR analysis involves:
Data Acquisition : Recording high-resolution ¹H, ¹³C, COSY, and HMBC spectra. github.io
Data Tabulation : Systematically listing all proton and carbon chemical shifts, multiplicities, and coupling constants. github.io
Spin System Generation : Using COSY data to build fragments of the molecule based on proton-proton couplings. magritek.com
Connecting Spin Systems : Employing HMBC correlations to link these fragments together, ultimately elucidating the complete structure. github.io
Table 1: Illustrative 2D NMR Data for an Isoindoline Derivative
| Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |
| 7.85 (d, 1H) | 145.1 | 7.20 | 130.5, 128.8, 50.2 |
| 7.20 (d, 1H) | 122.3 | 7.85 | 135.4, 118.9 |
| 6.80 (s, 1H) | 118.9 | - | 145.1, 135.4, 122.3 |
| 4.50 (s, 4H) | 50.2 | - | 145.1, 135.4, 122.3 |
| 5.10 (s, 2H) | 168.0 | - | - |
Note: This table is a generalized representation based on typical chemical shifts and correlations for isoindoline structures and is for illustrative purposes only. Actual values for this compound would require specific experimental data.
High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. bu.edu.eg This technique is critical for confirming the molecular formula of this compound and its derivatives, distinguishing them from other isobaric compounds (molecules with the same nominal mass). chromatographyonline.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve mass accuracy of less than 5 ppm, which is the standard for unambiguous compound identification. chromatographyonline.comuni-graz.at
Tandem Mass Spectrometry (MS/MS) , also known as MS², involves multiple stages of mass analysis to elucidate molecular structure. wikipedia.org In a typical MS/MS experiment, a specific ion (the precursor ion) of this compound is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org This fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. Collision-Induced Dissociation (CID) is a common method used to induce fragmentation. uab.edu
The fragmentation of amines often involves the loss of small neutral molecules. uab.edu For this compound, characteristic fragmentation pathways could include the loss of ammonia (B1221849) (NH₃) or cleavage of the isoindoline ring. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. researchgate.net
Table 2: HRMS and MS/MS Data for a Hypothetical Isoindoline Derivative
| Analysis Type | Data | Interpretation |
| HRMS | Calculated m/z [M+H]⁺: 135.0917 | Confirms the elemental composition C₈H₁₁N₂. |
| Found m/z: 135.0915 | ||
| MS/MS | Precursor Ion (m/z): 135.1 | Selected for fragmentation. |
| Product Ions (m/z): 118.1, 106.1, 91.1 | Characteristic fragments indicating loss of NH₃ and subsequent ring cleavages. |
Note: This table is illustrative. The exact fragmentation pattern depends on the specific MS/MS conditions and the structure of the derivative.
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive technique that probes the vibrational modes of a molecule. nih.gov By absorbing infrared radiation at specific frequencies corresponding to the energy of these vibrations, functional groups within the molecule can be identified. agr.hr The FTIR spectrum of this compound provides a characteristic fingerprint, with specific bands corresponding to the vibrations of its amine and aromatic components.
Key vibrational bands for this compound would include:
N-H Stretching : Typically observed in the 3500-3300 cm⁻¹ region, characteristic of the primary amine group (-NH₂).
C-H Stretching : Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isoindoline ring are found just below 3000 cm⁻¹.
C=C Stretching : Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.
N-H Bending : The scissoring vibration of the primary amine group is typically seen around 1650-1580 cm⁻¹.
C-N Stretching : The stretching vibration of the carbon-nitrogen bond of the amine group appears in the 1350-1000 cm⁻¹ range. rasayanjournal.co.in
Table 3: Characteristic FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |
| N-H Stretch | 3500 - 3300 | Primary Amine |
| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |
| Aliphatic C-H Stretch | 3000 - 2850 | Isoindoline Ring |
| N-H Bend | 1650 - 1580 | Primary Amine |
| Aromatic C=C Stretch | 1600 - 1450 | Aromatic Ring |
| C-N Stretch | 1350 - 1000 | Aryl Amine |
Note: These are general ranges. Specific peak positions can vary.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds like this compound. oiv.int It offers high resolution, speed, and sensitivity. In research, HPLC is routinely used to monitor the progress of a reaction, to isolate the final product, and to determine its purity with high accuracy. nih.gov
For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The retention time of this compound is a characteristic parameter under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature).
Purity is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% or higher is often required for research applications. nih.gov
Table 5: Typical HPLC Parameters for Purity Analysis of an Isoindoline Compound
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Purity Result | >99% (based on peak area) |
Note: These parameters are illustrative and would be optimized for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound derivatives, GC-MS is instrumental in monitoring reaction progress and confirming the presence of the desired product.
The process involves introducing a sample, which is then vaporized and carried by a carrier gas through a capillary column. The separation of components is based on their differential partitioning between the stationary phase of the column and the mobile gas phase. Following separation, the molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a unique fingerprint for each compound, allows for definitive identification.
In the analysis of aromatic amines, including derivatives of isoindoline, GC-MS has been successfully employed. nih.govchrom-china.com For instance, a study on the analysis of 25 primary aromatic amines in food contact plastic materials utilized GC-MS, achieving limits of detection in the range of 0.4-2.0 μg/kg. chrom-china.com Another study comparing different gas chromatographic techniques for iodinated derivatives of aromatic amines highlighted the high sensitivity and resolving power of GC-MS, particularly when used in tandem (GC-MS/MS). nih.gov Research on the multicomponent dehydrogenative annulation to construct isoindole derivatives also utilized GC-MS to detect intermediates and confirm product formation. rsc.org
Table 1: Predicted GC-MS Data for Isoindoline
| Parameter | Value | Reference |
| Spectrum Type | Predicted GC-MS (Non-derivatized) | hmdb.ca |
| Ionization Energy | 70eV | hmdb.ca |
| Ionization Mode | Positive | hmdb.ca |
| Splash Key | splash10-014i-5900000000-f8b1a3aa64a3f089ab5e | hmdb.ca |
Flash Chromatography for Purification
Flash chromatography is a rapid and efficient purification technique widely used in organic synthesis to separate components of a mixture. rochester.edu This method is particularly valuable for the purification of this compound derivatives from crude reaction mixtures. nih.gov
The principle of flash chromatography involves forcing a solvent through a column packed with a solid adsorbent, typically silica (B1680970) gel, under pressure. The separation is based on the differential adsorption of the compounds onto the stationary phase and their solubility in the mobile phase. By carefully selecting the solvent system (eluent), chemists can effectively separate the desired compound from impurities. rochester.edu
For amine compounds like this compound, which can be basic, modifications to the standard procedure may be necessary to prevent streaking and ensure good separation. This can involve using a different stationary phase, such as basic alumina (B75360) or amine-functionalized silica, or adding a small amount of a basic modifier like triethylamine (B128534) to the eluent. biotage.com
Numerous research articles document the use of flash chromatography for the purification of isoindoline and isoindole derivatives. For example, in the synthesis of isoindoline/tetrahydroisoquinoline-based tricyclic sultams, the crude products were purified using flash chromatography. nih.gov Similarly, the purification of N-alkylated isoindolin-1-ones and other derivatives was achieved using flash chromatography on a silica gel column with a cyclohexane/ethyl acetate (B1210297) eluent. The technique has also been applied to the purification of various other isoindole derivatives, often as a crucial step to obtain pure compounds for further analysis and biological testing. rsc.orgrsc.orgnih.gov
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. americanpharmaceuticalreview.com For this compound and its derivatives that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.
The technique relies on the scattering of X-rays by the electrons in a crystal lattice. The resulting diffraction pattern is unique to the crystal structure and can be used to construct a detailed model of the atomic arrangement. This information is crucial for understanding the compound's physical and chemical properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Isoindolin-5-amine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Begin with literature review to identify established protocols (e.g., reductive amination, cyclization). Prioritize routes with high yields (>70%) and scalability. Use Design of Experiments (DoE) to optimize variables like temperature, solvent polarity, and catalyst loading. Validate purity via HPLC (≥95%) and characterize intermediates via -/-NMR and HRMS. Document deviations from published methods to troubleshoot batch inconsistencies .
Q. How should researchers characterize this compound derivatives to confirm structural identity and purity?
- Methodological Answer : Combine spectroscopic (NMR, IR) and chromatographic (HPLC, GC-MS) techniques. For novel derivatives, X-ray crystallography is ideal for unambiguous structural confirmation. Assess purity using elemental analysis (C, H, N within ±0.4% of theoretical values) and monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Cross-reference spectral data with databases like SciFinder to avoid misassignment .
Q. What strategies ensure reliable quantification of this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Develop a validated LC-MS/MS method with isotope-labeled internal standards (e.g., -Isoindolin-5-amine) to correct for matrix effects. Optimize extraction protocols (e.g., solid-phase extraction for plasma samples) and validate linearity (R ≥0.99), recovery (>85%), and LOQ (≤10 ng/mL). Include negative controls to rule out contamination .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity or binding interactions in drug discovery?
- Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA) to map electronic properties (HOMO/LUMO energies) and predict nucleophilic/electrophilic sites. For target binding, perform molecular docking (AutoDock Vina, Schrödinger) with crystal structures of enzymes (e.g., kinases). Validate predictions via mutagenesis studies or SPR binding assays. Address discrepancies between simulations and wet-lab data by refining force fields or solvation models .
Q. What experimental designs resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Apply a weight-of-evidence approach:
- Step 1 : Replicate conflicting studies under standardized conditions (e.g., cell line, assay protocol).
- Step 2 : Conduct meta-analysis to identify variables (e.g., enantiomeric purity, solvent residues) causing divergence.
- Step 3 : Use factorial design to isolate factors (e.g., pH, co-solvents) influencing activity. Publish negative results to clarify irreproducible claims .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?
- Methodological Answer :
- Library Design : Synthesize analogs with systematic modifications (e.g., substituents at positions 1, 3, and 5).
- Data Collection : Use high-throughput screening (HTS) for IC, logP, and solubility.
- Analysis : Apply multivariate statistics (PCA, PLS regression) to correlate structural features with activity. Use cheminformatics tools (RDKit, MOE) to generate 3D-QSAR models. Validate models with external test sets .
Q. What protocols minimize batch-to-batch variability in this compound synthesis for long-term studies?
- Methodological Answer : Implement Quality by Design (QbD) principles:
- Critical Quality Attributes (CQAs) : Define purity, particle size, and residual solvent limits.
- Process Controls : Monitor reaction kinetics in real-time (PAT tools like ReactIR).
- Documentation : Use electronic lab notebooks (ELNs) to track deviations and raw data. Archive representative samples for retrospective analysis .
Data Management & Reproducibility
Q. How should researchers address conflicting spectral data for this compound derivatives in published literature?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., compare NMR shifts in DMSO-d vs. CDCl). Consult public repositories (NMRShiftDB, PubChem) for consensus spectra. If inconsistencies persist, collaborate with the original authors to re-examine raw data or propose errata. Highlight unresolved discrepancies in review articles .
Q. What frameworks support transparent reporting of this compound research to enhance reproducibility?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Data Deposition : Upload raw spectra, chromatograms, and crystallographic files to Zenodo or ChemRxiv.
- Metadata : Include experimental parameters (e.g., instrument settings, software versions).
- Code Sharing : Publish analysis scripts (Python/R) on GitHub with DOI. Use platforms like Code Ocean for executable workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
